1-Chloro-6,7-dimethoxyphthalazine
Description
Properties
IUPAC Name |
1-chloro-6,7-dimethoxyphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKIBHRGIYRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608262 | |
| Record name | 1-Chloro-6,7-dimethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70724-23-1 | |
| Record name | 1-Chloro-6,7-dimethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-6,7-dimethoxyphthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine (CAS: 70724-23-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6,7-dimethoxyphthalazine is a substituted phthalazine derivative recognized for its role as a key intermediate in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a reactive chlorine atom and two methoxy groups on the phthalazine core, makes it a versatile building block in medicinal chemistry. The primary application of this compound is in the preparation of Carbazeran, a potent phosphodiesterase (PDE) inhibitor. This guide provides a comprehensive overview of the available technical data, synthetic considerations, and biological context for this compound.
Chemical and Physical Properties
Comprehensive experimental data for this compound is limited in publicly available literature. The following tables summarize the available predicted and structural information.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 70724-23-1 | N/A |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC2=C(C=C1OC)C(=NN=C2)Cl | [1] |
| InChI Key | DSFKIBHRGIYRNZ-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 224.035252 g/mol | [1] |
| Monoisotopic Mass | 224.035252 g/mol | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 225.04253 | 143.5 |
| [M+Na]⁺ | 247.02447 | 155.4 |
| [M-H]⁻ | 223.02797 | 145.9 |
| [M+NH₄]⁺ | 242.06907 | 161.6 |
| [M+K]⁺ | 262.99841 | 151.5 |
| Data sourced from PubChem and predicted using CCSbase.[1] |
Synthesis of this compound
The precursor, 6,7-dimethoxyphthalazin-1(2H)-one, can be synthesized from 4,5-dimethoxyphthalic acid or its anhydride by reaction with hydrazine hydrate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one A mixture of 4,5-dimethoxyphthalic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., water or ethanol) is heated to reflux for several hours. Upon cooling, the product, 6,7-dimethoxyphthalazin-1(2H)-one, is expected to precipitate and can be collected by filtration, washed, and dried.
Step 2: Synthesis of this compound 6,7-Dimethoxyphthalazin-1(2H)-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent. The mixture is heated to reflux for a period of time, typically 1-4 hours, while monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC). After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water to remove any acidic impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Application in Drug Development: Synthesis of Carbazeran
This compound is a crucial intermediate in the synthesis of Carbazeran, a phosphodiesterase inhibitor. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 1-position is displaced by an amine.
Synthetic Scheme for Carbazeran
Caption: Synthesis of Carbazeran from this compound.
Biological Context: Phosphodiesterase 3 (PDE3) Inhibition
Carbazeran, synthesized from this compound, functions as a phosphodiesterase 3 (PDE3) inhibitor. PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.
Inhibition of PDE3 specifically prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as increased cardiac contractility and vasodilation.
PDE3/cAMP Signaling Pathway
Caption: The PDE3/cAMP signaling pathway and the inhibitory action of Carbazeran.
Experimental Protocols
The following are detailed protocols for assays relevant to the biological activity of compounds derived from this compound.
In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PDE3.
Principle: A fluorescently labeled cAMP derivative (tracer) has low fluorescence polarization (FP). When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a larger binding agent, increasing the FP. An inhibitor prevents this hydrolysis, keeping the FP low.
Materials:
-
Recombinant human PDE3 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding agent for the fluorescent monophosphate product
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compound (e.g., Carbazeran) and a known PDE3 inhibitor (positive control)
-
384-well, low-volume, black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final solvent concentration should be constant across all wells (typically ≤1% DMSO).
-
Assay Plate Preparation: Add 5 µL of the serially diluted test compound, positive control, or negative control (solvent) to the wells of the microplate.
-
Enzyme Addition: Add 10 µL of diluted PDE3 enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 5 µL of the fluorescent cAMP substrate solution to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Measurement: Measure the fluorescence polarization of each well using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Data Analysis: Calculate the percentage of inhibition relative to the controls. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro PDE3 inhibition assay.
Cell-Based Intracellular cAMP Measurement Assay
This protocol describes a method to measure the effect of a PDE inhibitor on intracellular cAMP levels in a cell-based assay.
Principle: Cells are treated with the PDE inhibitor, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. The inhibitor will potentiate the forskolin-induced cAMP accumulation, which is then measured using a suitable cAMP assay kit.
Materials:
-
A suitable cell line (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer
-
Test compound (PDE inhibitor)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a microplate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Cell Treatment:
-
Remove the culture medium and wash the cells gently with PBS.
-
Add assay buffer to each well and equilibrate the cells.
-
Add the diluted test compound or vehicle (control) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Normalize the data with the forskolin-only treated cells as 100% cAMP accumulation and unstimulated cells as 0%. Plot the percentage of cAMP accumulation against the logarithm of the test compound concentration to determine the EC₅₀ value.
Caption: Workflow for the cell-based intracellular cAMP measurement assay.
Conclusion
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the phosphodiesterase 3 inhibitor, Carbazeran. While detailed experimental data on the compound itself is scarce in the public domain, its role in the production of biologically active molecules is established. The provided protocols for PDE3 inhibition and cAMP measurement assays offer a framework for researchers investigating compounds derived from this phthalazine core. Further research into the synthesis and characterization of this compound would be beneficial for the scientific community.
References
Core Physicochemical Properties of 1-Chloro-6,7-dimethoxyphthalazine: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6,7-dimethoxyphthalazine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its phthalazine core, substituted with methoxy and chloro groups, makes it an intriguing scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic pathway, and the potential biological relevance of this compound, tailored for professionals in the field of drug development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions due to the limited amount of publicly accessible research on this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | Calculated |
| Monoisotopic Mass | 224.03525 Da | [1] |
| CAS Number | 70724-23-1 | [2][3][4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Dichloromethane and Methanol | [2] |
| Predicted pKa | 1.98 ± 0.30 | [2] |
| Predicted XlogP | 2.0 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 225.04253 | 143.5 |
| [M+Na]⁺ | 247.02447 | 155.4 |
| [M-H]⁻ | 223.02797 | 145.9 |
| [M+NH₄]⁺ | 242.06907 | 161.6 |
| [M+K]⁺ | 262.99841 | 151.5 |
| [M+H-H₂O]⁺ | 207.03251 | 136.5 |
| [M+HCOO]⁻ | 269.03345 | 160.7 |
| [M+CH₃COO]⁻ | 283.04910 | 188.4 |
| [M+Na-2H]⁻ | 245.00992 | 151.9 |
| [M]⁺ | 224.03470 | 149.5 |
| [M]⁻ | 224.03580 | 149.5 |
Data from PubChemLite.[1]
Experimental Protocols
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route can be inferred from the synthesis of structurally similar compounds, such as 4-chloro-6,7-dimethoxyquinoline.[5][6] The proposed method involves the chlorination of the corresponding hydroxyphthalazine precursor.
Reaction Scheme:
6,7-dimethoxyphthalazin-1(2H)-one + POCl₃ → this compound
Materials and Equipment:
-
6,7-dimethoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or another suitable high-boiling inert solvent)
-
Ice bath
-
Heating mantle with a temperature controller
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system
-
Magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6,7-dimethoxyphthalazin-1(2H)-one in anhydrous toluene.
-
Chlorination: Cool the suspension in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Relevance and Applications in Drug Discovery
While there is limited direct research on the biological activity of this compound, its structural similarity to other key pharmaceutical intermediates provides a strong basis for its potential application in drug discovery.
The structurally related compound, 4-chloro-6,7-dimethoxyquinoline, is a crucial intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), including Cabozantinib and Tivozanib.[6] These drugs are used in the treatment of various cancers. The chloro-substituent in these intermediates is highly reactive towards nucleophilic substitution, allowing for the facile introduction of various side chains that are essential for binding to the target kinases.
Given this precedent, it is plausible that this compound could serve as a valuable building block for the synthesis of novel kinase inhibitors or other targeted therapies. The phthalazine core itself is present in a number of biologically active compounds. Therefore, derivatives of this compound are worthy of investigation for their potential as therapeutic agents.
Representative Signaling Pathway: Tyrosine Kinase Inhibition
The following diagram illustrates a simplified, representative signaling pathway that is often targeted by tyrosine kinase inhibitors, which could potentially be synthesized from precursors like this compound.
Caption: A simplified diagram of a tyrosine kinase inhibitor blocking a signaling pathway.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. While comprehensive experimental data on its physicochemical properties are not yet publicly available, this guide provides the currently known information, a plausible synthetic route, and a strong rationale for its further investigation in drug discovery and development programs. Researchers are encouraged to undertake further studies to fully characterize this compound and explore its synthetic utility.
References
- 1. PubChemLite - this compound (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 1-CHLORO-6,7-DIMETHOXY-PHTHALAZINE | 70724-23-1 [amp.chemicalbook.com]
- 3. 1-CHLORO-6,7-DIMETHOXY-PHTHALAZINE - Safety Data Sheet [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine: A Potential Phosphodiesterase 5 Inhibitor
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological applications of 1-Chloro-6,7-dimethoxyphthalazine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₉ClN₂O₂. Its structure features a phthalazine core substituted with a chlorine atom at the 1-position and two methoxy groups at the 6 and 7-positions.
The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | PubChem[1] |
| Molecular Weight | 224.64 g/mol | Calculated |
| Monoisotopic Mass | 224.03525 Da | PubChem[1] |
| CAS Number | 70724-23-1 | ChemicalBook, LookChem[2][3] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=NN=C2Cl)OC | PubChem[1] |
| InChI Key | DSFKIBHRGIYRNZ-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical methodologies for analogous phthalazine derivatives. The synthesis would likely involve the chlorination of a precursor, 6,7-dimethoxy-1(2H)-phthalazinone.
Proposed Synthetic Pathway
The logical workflow for the synthesis is outlined in the diagram below.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on the synthesis of similar 1-chlorophthalazine compounds. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.
Step 1: Synthesis of 6,7-Dimethoxy-1(2H)-phthalazinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxyphthalic anhydride in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.
Step 2: Chlorination to this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 6,7-dimethoxy-1(2H)-phthalazinone obtained from the previous step in a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. The crude product can be purified by column chromatography or recrystallization from a suitable solvent.
Biological Activity and Signaling Pathway
This compound has been investigated as a potential inhibitor of phosphodiesterase 5 (PDE5). PDE5 is an enzyme that plays a crucial role in the regulation of cellular levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.
Mechanism of Action: PDE5 Inhibition
The inhibition of PDE5 by compounds like this compound leads to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and causing smooth muscle relaxation. This mechanism is the basis for the therapeutic effects of well-known PDE5 inhibitors used in the treatment of erectile dysfunction and pulmonary hypertension.
The signaling pathway involving PDE5 is illustrated below.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
To evaluate the inhibitory potency of this compound against PDE5, a fluorescence polarization (FP)-based assay can be employed. This method is a sensitive and high-throughput-compatible technique for measuring enzyme activity.
Principle
The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) by PDE5. The product, FAM-GMP, is then bound by a specific binding agent, leading to a change in the fluorescence polarization signal. The degree of inhibition is determined by comparing the signal in the presence of the test compound to that of a control.
Materials and Reagents
-
Recombinant human PDE5 enzyme
-
FAM-labeled cGMP substrate
-
PDE5 assay buffer (e.g., containing Tris-HCl, MgCl₂, and a surfactant)
-
Binding agent (specific for GMP)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sildenafil)
-
DMSO for compound dilution
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow
The workflow for the PDE5 inhibition assay is depicted in the following diagram.
Caption: A stepwise workflow for conducting an in vitro PDE5 inhibition assay.
Data Analysis
The percentage of PDE5 inhibition is calculated for each concentration of the test compound using the following formula:
% Inhibition = 100 × [1 - (FP_sample - FP_min) / (FP_max - FP_min)]
Where:
-
FP_sample is the fluorescence polarization reading in the presence of the test compound.
-
FP_min is the fluorescence polarization of the negative control (no enzyme).
-
FP_max is the fluorescence polarization of the positive control (enzyme with no inhibitor).
The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to fully characterize its physicochemical properties and biological activity.
References
Solubility Profile of 1-Chloro-6,7-dimethoxyphthalazine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Chloro-6,7-dimethoxyphthalazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for solubility determination, and a logical workflow for these procedures.
Core Topic: Solubility Profile of this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₉ClN₂O₂. Its solubility is a critical parameter for its use in synthetic reactions, purification processes, and formulation development. Understanding its behavior in various organic solvents is essential for optimizing reaction conditions, selecting appropriate recrystallization solvents, and ensuring efficient downstream processing.
Qualitative Solubility Data
While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively reported, its general solubility in a limited number of organic solvents has been noted. This information is summarized in the table below.
| Solvent | Qualitative Solubility |
| Dichloromethane | Soluble[1] |
| Methanol | Soluble[1] |
Based on the structure of this compound, which contains both polar (methoxy groups, nitrogen atoms) and non-polar (chlorinated aromatic ring) features, it is anticipated to exhibit a range of solubilities in common organic solvents. Generally, phthalazine and its derivatives show better solubility in organic solvents compared to water[2]. The parent compound, phthalazine, is soluble in methanol and chloroform[3].
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used shake-flask method.
Objective:
To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantitative analysis (optional, for high precision)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Filtration: Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen until the dissolved solid is completely dry.
-
Weigh the vial with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))
Alternatively, if the volume of the filtrate was accurately measured, the calculation is:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))
-
Quantification (Chromatographic/Spectroscopic Method - Optional):
-
For higher accuracy, the concentration of the filtered saturated solution can be determined using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration.
-
Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve and measure its instrument response.
-
Determine the concentration of the diluted solution from the calibration curve and then calculate the original concentration of the saturated solution.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to 1-Chloro-6,7-dimethoxyphthalazine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling procedures, and a review of the synthetic utility of 1-Chloro-6,7-dimethoxyphthalazine. This versatile heterocyclic compound serves as a key building block in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This document is intended to be a resource for professionals in the fields of chemical research and drug development, offering detailed information to ensure its safe and effective use.
Safety Data and Hazard Information
This compound is a chemical intermediate that requires careful handling due to its potential hazards. The following tables summarize the available safety and physical property data.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data compiled from multiple safety data sheets.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| CAS Number | 70724-23-1 |
| Appearance | Yellow solid |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Predicted XlogP | 2.0 |
Physical and chemical properties are based on available data, though some specific points like melting and boiling points are not consistently reported in public sources.[1]
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust.
-
Sweep up the spilled material and place it in a suitable container for disposal.
-
Do not let the product enter drains.
First Aid:
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Development of hazardous combustion gases or vapors such as carbon oxides, nitrogen oxides, and hydrogen chloride is possible in the event of a fire.
-
Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The chloro-substituent at the 1-position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a versatile handle for molecular elaboration.
Generalized Experimental Protocols for Cross-Coupling Reactions
The following are generalized protocols for common cross-coupling reactions where this compound can be utilized as a substrate. These protocols are based on established methodologies for similar aryl chlorides and should be optimized for specific substrates and reaction conditions.
a) Suzuki-Miyaura Coupling
This reaction is used to form a carbon-carbon bond between the phthalazine core and a boronic acid derivative.
-
Procedure: To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added. The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2]
b) Buchwald-Hartwig Amination
This method is employed for the formation of a carbon-nitrogen bond, coupling an amine with the phthalazine scaffold.
-
Procedure: In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 1-2.5 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv.). This compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane). The vessel is sealed and heated with stirring for the required time (typically 2-24 hours), with progress monitored by TLC or LC-MS. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[3][4]
c) Sonogashira Coupling
This reaction facilitates the formation of a carbon-carbon bond between the phthalazine and a terminal alkyne.
-
Procedure: To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, which can also serve as the solvent). The terminal alkyne (1.1-1.5 equiv.) is then added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by dilution with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[5][6][7]
Biological Relevance and Signaling Pathways
While this compound is primarily a synthetic intermediate, its phthalazine core is found in numerous compounds with significant biological activity. Derivatives of phthalazine have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.
One such pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of several cancers. Studies have shown that certain phthalazine derivatives can act as potent inhibitors of the TGF-β pathway, not by inhibiting the TGF-β receptor kinase directly, but through a non-receptor-kinase mechanism that leads to reduced Smad phosphorylation.[8][9]
The most promising compounds in these studies have shown high potency with IC₅₀ values in the low micromolar to nanomolar range, along with a favorable selectivity index, indicating a potential therapeutic window.[8][9] For example, one study identified a phthalazine derivative with an IC₅₀ of 0.11 ± 0.02 µM in a TGF-β-Smad dependent reporter assay.[8][9] This highlights the potential of the phthalazine scaffold in the development of novel therapeutics targeting this pathway.
Derivatives of phthalazine have also been investigated as inhibitors of other key signaling molecules in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[10][11][12]
This guide provides a foundational understanding of the safety, handling, and synthetic utility of this compound. As a versatile chemical intermediate, it holds significant potential for the synthesis of novel compounds with therapeutic relevance. Researchers and drug development professionals are encouraged to use this information to facilitate their work while adhering to the highest safety standards.
References
- 1. PubChemLite - this compound (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Commercial Suppliers and Technical Profile of 1-Chloro-6,7-dimethoxyphthalazine: A Guide for Researchers
For researchers, scientists, and drug development professionals, 1-Chloro-6,7-dimethoxyphthalazine presents itself as a heterocyclic building block with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and known biological context, serving as a foundational resource for its application in the design and development of novel therapeutic agents.
Commercial Availability
This compound (CAS No. 70724-23-1) is readily accessible from a variety of commercial chemical suppliers. These companies primarily cater to research and development needs, offering the compound in quantities ranging from milligrams to kilograms. The table below summarizes a selection of commercial suppliers. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.
| Supplier | Location | Minimum Order Quantity | Contact Information |
| Amadis Chemical Co., Ltd. | China (Mainland) | 10 Milligram | Tel: 86-571-89925085 |
| Dayang Chem (Hangzhou) Co.,Ltd. | China (Mainland) | 1 Kilogram | Tel: +86-571-88938639 |
| Bide Pharmatech Ltd. | China (Mainland) | Not Specified | Tel: 021-61629020 |
| Coolpharm Ltd. | China (Mainland) | Not Specified | Tel: 86-531-8233381 |
| Hunan chemfish Pharmaceutical co.,Ltd. | China (Mainland) | Not Specified | Tel: 0731-85567275 |
| SAGECHEM LIMITED. | China (Mainland) | Not Specified | Tel: +86-571-86818502 |
| Zhuozhou Wenxi import and Export Co., Ltd. | China (Mainland) | 1 Kilogram | Tel: +86-13111626072 |
Physicochemical Properties and Spectroscopic Data
A comprehensive experimental characterization of this compound is crucial for its use in synthesis and biological assays. While detailed experimental spectra are not widely published, predicted data can provide valuable insights.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| CAS Number | 70724-23-1 |
| Predicted XlogP | 2.3 |
| Predicted Hydrogen Bond Donor Count | 0 |
| Predicted Hydrogen Bond Acceptor Count | 4 |
| Predicted Rotatable Bond Count | 2 |
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.0427 |
| [M+Na]⁺ | 247.0246 |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route involves the chlorination of the corresponding hydroxyphthalazine precursor, 6,7-dimethoxyphthalazin-1(2H)-one.
Proposed Synthesis of this compound
A likely synthetic pathway would proceed as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Chlorination of 6,7-Dimethoxyphthalazin-1(2H)-one (Hypothetical)
This protocol is based on established methods for the chlorination of similar heterocyclic lactams. Optimization will be necessary.
Materials:
-
6,7-Dimethoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or another suitable high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 6,7-Dimethoxyphthalazin-1(2H)-one in anhydrous toluene.
-
Under a nitrogen atmosphere, add phosphorus oxychloride (a molar excess, e.g., 3-5 equivalents) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological and Pharmacological Context
While specific studies on the biological activity of this compound are limited, the broader class of phthalazine derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Phthalazine-based compounds have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2]
The phthalazine scaffold is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile template for the development of ligands for multiple biological targets.[1] Commercially available drugs such as hydralazine (antihypertensive) and olaparib (anticancer) feature the phthalazine core, highlighting its clinical relevance.[1][2]
The presence of the reactive chloro group at the 1-position of this compound makes it an ideal starting material for the synthesis of a library of derivatives through nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships and optimize for specific biological targets.
Given the established roles of substituted phthalazines in targeting various signaling pathways, it is plausible that derivatives of this compound could be designed to modulate the activity of kinases, G-protein coupled receptors, or other key players in disease pathogenesis. The dimethoxy substituents on the benzene ring can also influence the molecule's electronic properties and its interactions with biological targets.
Caption: Potential signaling pathways targeted by phthalazine derivatives.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, the well-established pharmacological importance of the phthalazine scaffold provides a strong rationale for its exploration in drug discovery programs. This technical guide serves as a starting point for researchers, providing essential information on its procurement, synthesis, and potential biological applications, thereby facilitating its use in the quest for new and improved medicines.
References
The Enduring Legacy of Phthalazine: From Foundational Discovery to Modern Drug Development
A comprehensive overview of the discovery, synthesis, and historical evolution of phthalazine compounds for researchers, scientists, and drug development professionals.
The journey of phthalazine, a bicyclic aromatic heterocycle, from its initial synthesis in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, is a testament to its versatile chemical nature and significant pharmacological potential. This technical guide delves into the core aspects of phthalazine's discovery, the evolution of its synthesis, and the historical development of its therapeutic applications, with a focus on its interaction with key signaling pathways.
The Genesis of a Scaffold: The Discovery and First Synthesis of Phthalazine
The history of phthalazine began in 1893 when Siegmund Gabriel and Georg Pinkus first reported its synthesis. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this important heterocyclic system. The initial synthesis involved the condensation of ω-tetrabromo-o-xylene with hydrazine, a reaction that, while historically significant, has since been largely superseded by more efficient methods.
Another early and notable method for the preparation of the parent phthalazine was the reduction of 1-chlorophthalazine. This was typically achieved using phosphorus and hydriodic acid, highlighting the early exploration of functional group transformations on the phthalazine core.
Foundational Synthetic Methodologies
The early syntheses of phthalazine and its derivatives were crucial in enabling the exploration of their chemical and biological properties. Below are the detailed experimental protocols for these seminal reactions.
The Gabriel and Pinkus Synthesis of Phthalazine (1893)
This method, while of historical importance, is rarely used today due to the harsh reaction conditions and the difficulty in preparing the starting material.
Experimental Protocol:
-
Starting Material: ω-tetrabromo-o-xylene and Hydrazine hydrate.
-
Procedure: A mixture of ω-tetrabromo-o-xylene and an aqueous solution of hydrazine hydrate was heated in a sealed tube. The reaction produced phthalazine along with hydrazine hydrobromide.
-
Purification: The resulting phthalazine was isolated from the reaction mixture by extraction and subsequent purification, likely through recrystallization.
Synthesis of Phthalazine by Reduction of 1-Chlorophthalazine
This method provided an alternative route to the parent phthalazine and was important for confirming its structure.
Experimental Protocol:
-
Starting Material: 1-Chlorophthalazine, Red Phosphorus, and Hydriodic Acid.
-
Procedure: 1-chlorophthalazine was heated under reflux with a mixture of red phosphorus and hydriodic acid. The reaction involved the reductive dehalogenation of the starting material.
-
Purification: The phthalazine product was isolated from the reaction mixture by neutralization, extraction, and subsequent purification by crystallization.
-
Yield: Specific quantitative yields from the original historical reports are not consistently documented in accessible literature.
Synthesis of 1-Chlorophthalazine from Phthalazinone
The preparation of 1-chlorophthalazine was a key step, as this intermediate is a versatile precursor for a wide range of phthalazine derivatives.
Experimental Protocol:
-
Starting Material: Phthalazin-1(2H)-one (Phthalazinone).
-
Reagents: Phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.
-
Procedure: Phthalazinone was heated with an excess of phosphorus oxychloride. The reaction converts the lactam functionality into the corresponding chloro derivative. The use of a high-boiling tertiary amine helps to drive the reaction to completion.
-
Purification: After the reaction, the excess phosphorus oxychloride was carefully removed (often by distillation under reduced pressure), and the crude 1-chlorophthalazine was purified by crystallization.
-
Yield: Modern adaptations of this reaction report yields that can vary significantly based on the specific substrate and conditions but are often in the range of 60-80%.
Quantitative Data and Physicochemical Properties
The fundamental properties of phthalazine are crucial for its application in drug design and development.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂ | |
| Molar Mass | 130.15 g/mol | |
| Appearance | Pale yellow needles | |
| Melting Point | 90-91 °C | |
| Boiling Point | 315-317 °C (decomposes) | |
| pKa | 3.39 | |
| Solubility | Miscible in water |
The Rise of Phthalazines in Medicinal Chemistry: The Hydralazine Story
The therapeutic potential of phthalazine derivatives was first realized with the discovery of hydralazine in the 1940s at Ciba. Initially investigated as an antimalarial agent, its potent vasodilatory effects were quickly recognized, leading to its development as one of the first oral antihypertensive drugs.[1]
Mechanism of Action: An Evolving Understanding
The initial understanding of hydralazine's mechanism of action was its ability to directly relax arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[1][2] This direct vasodilator effect was a novel therapeutic approach at the time.[3]
Over the decades, a more nuanced understanding of its molecular mechanism has emerged. It is now believed that hydralazine's vasodilatory effects are mediated through multiple pathways, including:
-
Inhibition of calcium release: It interferes with the inositol trisphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells.[2]
-
Potassium channel opening: It may activate potassium channels, leading to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits contraction.
-
Generation of nitric oxide (NO): There is evidence to suggest that hydralazine may stimulate the release of nitric oxide from endothelial cells, a potent vasodilator.
This evolution in understanding, from a general physiological effect to specific molecular interactions, mirrors the broader progress in pharmacology and drug development.
Modern Perspectives: Phthalazines and Signaling Pathways
The foundational knowledge gained from early phthalazine derivatives like hydralazine has paved the way for the development of a new generation of targeted therapies. The phthalazine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds that modulate key signaling pathways implicated in a variety of diseases, most notably cancer.
Inhibition of VEGFR-2 Signaling
A significant area of modern phthalazine research is in the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several phthalazine-based compounds have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: Phthalazine derivatives inhibiting VEGFR-2 signaling.
Experimental Workflow for Synthesis of Phthalazinone Derivatives
The synthesis of phthalazinone derivatives, which are common precursors to medicinally active phthalazines, often follows a standardized workflow.
Caption: General workflow for phthalazine derivative synthesis.
Conclusion
From its humble beginnings in a 19th-century laboratory, the phthalazine ring system has evolved into a cornerstone of modern medicinal chemistry. The journey from the initial discovery and synthesis to the development of targeted therapeutics illustrates the iterative and evolving nature of drug discovery. The rich history and continued exploration of phthalazine chemistry ensure that this versatile scaffold will remain a significant source of new therapeutic agents for years to come.
References
Spectroscopic and Analytical Profile of 1-Chloro-6,7-dimethoxyphthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 1-Chloro-6,7-dimethoxyphthalazine. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic values and generalized experimental protocols based on standard analytical techniques and data from structurally related compounds.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₁₀H₉ClN₂O₂. Its structure consists of a phthalazine core substituted with a chlorine atom and two methoxy groups.
Molecular Formula: C₁₀H₉ClN₂O₂[1] SMILES: COC1=C(C=C2C(=C1)C=NN=C2Cl)OC[1] InChI Key: DSFKIBHRGIYRNZ-UHFFFAOYSA-N[1] Monoisotopic Mass: 224.03525 Da[1]
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in the public domain, predicted data and data from analogous compounds can provide valuable insights for its characterization. Commercial suppliers may offer experimental data upon request.[2]
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would correspond to its molecular weight. The presence of a chlorine atom will result in a characteristic isotopic pattern, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.
Table 1: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.04253 |
| [M+Na]⁺ | 247.02447 |
| [M-H]⁻ | 223.02797 |
| [M]⁺ | 224.03470 |
Note: These values are predicted and may vary slightly from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure. Although specific experimental ¹H and ¹³C NMR data for this compound is not publicly available, expected chemical shifts can be inferred based on the electronic environment of the protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-Cl, C=N, C=C (aromatic), and C-O (aryl ether) stretches.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data. These should be optimized for the specific instrumentation and sample characteristics.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).[3]
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by techniques like gas chromatography (GC) or liquid chromatography (LC).
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Acquire the spectrum in both positive and negative ion modes to observe different adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition (¹H NMR): [4]
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
Data Acquisition (¹³C NMR): [4]
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to approximately 250 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3][4]
Sample Preparation (ATR): [4]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure.
Data Acquisition:
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.
Workflow and Data Analysis
The characterization of this compound involves a systematic workflow combining synthesis, purification, and spectroscopic analysis.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
As there is no publicly available information on signaling pathways involving this compound, a logical workflow for its experimental characterization is presented above. This diagram illustrates the sequential process from synthesis and purification to spectroscopic analysis and final structure elucidation.
References
An In-depth Technical Guide to the Chemical Stability and Storage of 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Chloro-6,7-dimethoxyphthalazine. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. The stability profile has been compiled from available chemical data and extrapolated from the known behavior of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂ | N/A |
| Molecular Weight | 224.65 g/mol | N/A |
| Appearance | Solid | [1] |
| Solubility | Soluble in Dichloromethane and Methanol | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Chemical Stability Profile
This compound is reported to be stable under normal conditions.[2][3] However, its chemical structure suggests potential susceptibility to several degradation pathways, particularly hydrolysis, oxidation, photolysis, and thermal decomposition. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to fully elucidate its stability characteristics.[3]
A summary of potential degradation pathways and the expected stability under various stress conditions is provided in Table 2.
Table 2: Summary of Potential Degradation Pathways and Stability
| Stress Condition | Potential Degradation Pathway | Expected Stability |
| Hydrolysis (Acidic, Basic, Neutral) | Nucleophilic substitution of the chloro group by water or hydroxide to form 6,7-dimethoxyphthalazin-1(2H)-one. | Susceptible, particularly under basic conditions. |
| Oxidation | Oxidation of the phthalazine ring system. | Potentially susceptible to strong oxidizing agents. |
| Photolysis | Photodegradation upon exposure to UV or visible light. | N-heterocyclic compounds can be susceptible to photodegradation.[1] |
| Thermal | Decomposition at elevated temperatures. | Stable at recommended storage temperatures; decomposition may occur at higher temperatures. |
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3][4] For optimal stability, storage at 2-8°C under an inert atmosphere such as argon or nitrogen is advised.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides.[2][3]
-
Handling: Handle in a well-ventilated area.[2][5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[2][5] Avoid inhalation of dust.[2]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. A logical diagram illustrating these is provided below.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are generalized experimental protocols based on ICH guidelines.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines.[4]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A general workflow for developing such a method is outlined below.
Caption: Workflow for developing a stability-indicating HPLC method.
Table 3: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized to separate all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance |
| Injection Volume | 10 µL |
Conclusion
While this compound is generally stable under recommended storage conditions, its molecular structure suggests potential for degradation through hydrolysis, oxidation, photolysis, and thermal stress. For critical applications in drug development and research, it is imperative to perform comprehensive stability studies to understand its degradation profile fully. The protocols and information provided in this guide serve as a foundation for establishing robust storage and handling procedures and for designing appropriate stability-indicating analytical methods. Researchers should always refer to the Certificate of Analysis for lot-specific purity and storage information.
References
Unlocking the Therapeutic Potential of 1-Chloro-6,7-dimethoxyphthalazine: A Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The phthalazine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique heterocyclic structure allows for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The subject of this guide, 1-Chloro-6,7-dimethoxyphthalazine, presents a particularly compelling starting point for novel drug discovery. The presence of a reactive chloro group at the 1-position offers a versatile handle for synthetic modification, while the 6,7-dimethoxy substitution pattern is a known feature in several bioactive molecules, often contributing to enhanced potency and favorable pharmacokinetic profiles.
This technical guide outlines key potential research areas for this compound, providing a roadmap for its exploration as a precursor to next-generation therapeutics. We will delve into promising avenues for synthetic diversification, highlight relevant biological targets, and provide generalized experimental protocols to facilitate the initiation of research in this untapped area.
Core Research Area 1: Synthesis of Novel Derivatives
The primary research opportunity for this compound lies in its use as a versatile building block for the synthesis of novel derivatives. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the creation of diverse chemical libraries.
Potential Synthetic Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct approach for derivatization. A wide range of nucleophiles can be employed to displace the chloride, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, hydrazines, and heterocyclic amines can be used to introduce new side chains, which are often crucial for biological activity.
-
O-Nucleophiles: Alkoxides and phenoxides can be used to generate ether linkages.
-
S-Nucleophiles: Thiols and thiophenols can be employed to create thioether derivatives.
-
-
Suzuki and Stille Cross-Coupling Reactions: These palladium-catalyzed reactions can be used to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 1-position.
-
Buchwald-Hartwig Amination: This provides an alternative and often more efficient method for the formation of carbon-nitrogen bonds compared to traditional SNAr reactions.
Illustrative Synthetic Workflow:
The following diagram illustrates a general workflow for the synthesis of diverse phthalazine derivatives starting from a 1-chlorophthalazine precursor.
Caption: General synthetic routes from this compound.
Core Research Area 2: Anticancer Drug Discovery
The phthalazine scaffold is a well-established pharmacophore in oncology. Derivatives have shown potent activity against a range of cancer types by targeting key signaling pathways involved in tumor growth, proliferation, and survival.
Potential Molecular Targets and Signaling Pathways:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis. Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.
The Phthalazine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its rigid and planar structure, coupled with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a wide array of biological targets.[3][4] This has led to the development of numerous phthalazine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This technical guide provides an in-depth overview of the biological significance of the phthalazine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity: A Multi-Targeted Approach
Phthalazine derivatives have demonstrated significant potential in oncology by targeting various mechanisms integral to cancer cell proliferation, survival, and metastasis.[5] These mechanisms include the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and poly(ADP-ribose) polymerase (PARP), as well as the disruption of critical signaling pathways such as the Hedgehog pathway.[6][7][8][9]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several phthalazine-based compounds have been developed as potent inhibitors of receptor tyrosine kinases, which play a crucial role in tumor angiogenesis and growth.[6][10] Vatalanib, a well-known anilinophthalazine derivative, is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis.[10][11]
The following table summarizes the in vitro anticancer activity of selected phthalazine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12) | Bel-7402 (Liver) | MTT | 2.5 | [1] |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine (12) | HT-1080 (Fibrosarcoma) | MTT | 3.2 | [1] |
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13) | Bel-7402 (Liver) | MTT | 1.8 | [1] |
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine (13) | HT-1080 (Fibrosarcoma) | MTT | 2.1 | [1] |
| Compound 9c | HCT-116 (Colon) | MTT | 1.58 | [6] |
| Compound 12b | HCT-116 (Colon) | MTT | 0.32 | [6] |
| Compound 13c | HCT-116 (Colon) | MTT | 0.64 | [6] |
| Compound 6o | HCT-116 (Colon) | MTT | 7 | [11] |
| Compound 6o | MCF-7 (Breast) | MTT | 16.98 | [11] |
| Compound 12d | MDA-MB-231 (Breast) | MTT | 0.57 | [7] |
| Biarylurea 6e | Various | NCI-60 Screen | GI50: 0.15 - 8.41 | [4] |
| Vatalanib analogue 16a | Various | NCI-60 Screen | GI50: 0.15 - 8.41 | [4] |
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers. Phthalazine derivatives have been designed to inhibit this pathway, showing potent antitumor activities, particularly in medulloblastoma.[3][9]
| Compound | Assay | IC50 (nM) | Reference |
| Compound 23b | Gli-luciferase | 0.17 | [3] |
| Taladegib | Gli-luciferase | 5.95 | [3] |
| Vismodegib | Gli-luciferase | 3.91 | [3] |
Anti-inflammatory Activity
Phthalazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12] This selective inhibition reduces the production of prostaglandins, key mediators of inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The following table summarizes the anti-inflammatory activity of selected phthalazine derivatives.
| Compound | Animal Model | Assay | Inhibition (%) | Reference |
| Phthalazinedione Derivative | Collagen adjuvant arthritis in rats | Paw edema reduction | Significant | [12] |
| Compound 3a | Carrageenan-induced paw edema in rats | Paw edema reduction | Excellent | [13] |
Antimicrobial Activity
The phthalazine scaffold has also been incorporated into molecules with potent antimicrobial activity against a range of bacterial and fungal pathogens.[14][15][16]
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | Broth microdilution | 3.125 - 200 | [2] |
| Compound 2 | Staphylococcus aureus | Broth microdilution | 3.125 - 200 | [2] |
| Compound 3 | Staphylococcus aureus | Broth microdilution | 3.125 - 200 | [2] |
| Compound 4 | Staphylococcus aureus | Broth microdilution | 3.125 - 200 | [2] |
| Compound 6 | Staphylococcus aureus | Broth microdilution | 3.125 - 200 | [2] |
| Compound 8 | Staphylococcus aureus | Broth microdilution | 3.125 - 200 | [2] |
| Phthalazine derivative 16 | Staphylococcus aureus | Serial dilution | 6.25 - 100 | [17] |
| Phthalazine derivative 18 | Escherichia coli | Serial dilution | 6.25 - 100 | [17] |
| Phthalazine derivative 20 | Aspergillus niger | Serial dilution | 6.25 - 100 | [17] |
| Phthalazine derivative 26a | Alternaria alternata | Serial dilution | 6.25 - 100 | [17] |
| Triazolo[3,4-a]phthalazine 11b | Various bacteria | MIC determination | Not specified | [16] |
| Triazolo[3,4-a]phthalazine 12 | Various bacteria | MIC determination | Not specified | [16] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from the method described by Mosmann and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[18][19]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640, DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA
-
96-well microtiter plates
-
Phthalazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and dilute to the appropriate concentration in culture medium. Seed the cells into 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[20][21][22]
Materials:
-
Wistar rats or Sprague-Dawley rats
-
Carrageenan (1% w/v in sterile saline)
-
Phthalazine derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin, celecoxib)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the phthalazine derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives the standard anti-inflammatory drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[23]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[17]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Phthalazine derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Resazurin or other growth indicators (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the phthalazine derivatives in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by using a growth indicator.
Conclusion
The phthalazine scaffold is a versatile and privileged structure in drug discovery, giving rise to compounds with a wide range of biological activities. Its synthetic accessibility and the ability to introduce diverse substituents have made it a focal point for the development of novel therapeutics. The extensive research into phthalazine derivatives continues to uncover new mechanisms of action and therapeutic applications, solidifying its importance in medicinal chemistry. This guide provides a comprehensive overview of the current understanding of the biological significance of the phthalazine scaffold, offering valuable information for researchers and professionals in the field of drug development. The provided data and protocols serve as a foundation for further exploration and innovation in this exciting area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel benzylphthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmainfo.in [pharmainfo.in]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 1-Chloro-6,7-dimethoxyphthalazine
Introduction
1-Chloro-6,7-dimethoxyphthalazine is a heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Phthalazine derivatives are known to exhibit a range of pharmacological activities, including potential anticancer and antihypertensive properties.[1][2] The chloro-substituent at the 1-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for drug discovery and development.
These application notes provide a detailed protocol for the two-step synthesis of this compound. The synthesis begins with the formation of the phthalhydrazide intermediate, 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione, followed by a chlorination step to yield the final product.
Synthetic Pathway Overview
The synthesis is a two-step process:
-
Condensation: 4,5-Dimethoxyphthalic acid is reacted with hydrazine hydrate to form the cyclic hydrazide intermediate, 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione.
-
Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to produce this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione
This procedure details the formation of the phthalhydrazide ring system through the condensation of a phthalic acid derivative with hydrazine.
Methodology:
-
A 250 mL round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.
-
To the flask, add 4,5-dimethoxyphthalic acid (10.0 g, 44.2 mmol, 1.0 equiv) and ethanol (100 mL).
-
Stir the suspension and slowly add hydrazine hydrate (80% solution, 3.3 mL, 53.0 mmol, 1.2 equiv) dropwise.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Dry the resulting white to off-white solid under vacuum to yield 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the phthalhydrazide intermediate to yield the target compound. This type of transformation is common for converting cyclic amide/lactam structures into their corresponding chloro-derivatives.[3]
Methodology:
-
In a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet connected to a trap for acidic gases), place 6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione (5.0 g, 22.5 mmol, 1.0 equiv).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL, 269 mmol, 12.0 equiv) to the flask in the fume hood.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours. The solid will gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. Caution: This is a highly exothermic reaction that will release HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Summary
The following table summarizes the quantitative data for the described synthesis.
| Parameter | Step 1: Condensation | Step 2: Chlorination |
| Key Reactant | 4,5-Dimethoxyphthalic Acid | 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione |
| Molecular Weight | 226.18 g/mol | 222.20 g/mol |
| Amount | 10.0 g | 5.0 g |
| Moles | 44.2 mmol | 22.5 mmol |
| Key Reagent | Hydrazine Hydrate (80%) | Phosphorus Oxychloride (POCl₃) |
| Molar Ratio | 1.2 equiv | 12.0 equiv |
| Solvent | Ethanol | None (POCl₃ is reagent and solvent) |
| Temperature | Reflux (~80-90 °C) | Reflux (~110 °C) |
| Reaction Time | 4 hours | 3 hours |
| Product Name | 6,7-Dimethoxy-2,3-dihydrophthalazine-1,4-dione | This compound |
| Product MW | 222.20 g/mol | 224.64 g/mol |
| Theoretical Yield | 9.82 g | 5.05 g |
| Typical Yield | 85-95% | 70-85% |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for Nucleophilic Substitution of 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of 1-Chloro-6,7-dimethoxyphthalazine. This chemical transformation is a critical step in the synthesis of a diverse range of phthalazine derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The protocols outlined below describe common nucleophilic aromatic substitution (SNAr) reactions, providing a foundation for the synthesis of novel compounds for drug discovery and development.
Introduction
This compound is a key synthetic intermediate. The phthalazine core is a privileged scaffold in medicinal chemistry, and the presence of a reactive chloro group at the 1-position allows for the introduction of a wide variety of functional groups through nucleophilic substitution. The electron-withdrawing nature of the phthalazine ring system activates the chloro group for displacement by various nucleophiles, including amines, alcohols, and thiols. The 6,7-dimethoxy substituents can influence the reactivity of the core and the biological activity of the resulting derivatives. The general reaction scheme is depicted below:
General Reaction Scheme:
Core Synthetic Strategies
The primary method for functionalizing this compound is through nucleophilic aromatic substitution. This can be accomplished using several methodologies:
-
Conventional Heating: A traditional and straightforward approach that involves reacting the chloro-phthalazine with a nucleophile in a suitable solvent at an elevated temperature.
-
Microwave-Assisted Synthesis: A more rapid method that often leads to higher yields and shorter reaction times by utilizing microwave irradiation to efficiently heat the reaction mixture.[1]
-
Palladium-Catalyzed Cross-Coupling: Advanced techniques such as the Buchwald-Hartwig amination can be employed for the formation of C-N bonds with a broader range of amines under milder conditions.[1]
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are general conditions and may require optimization for specific substrates.
| Nucleophile Type | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Method |
| Primary Amine | Aniline | Isopropanol | - | Reflux | 5 - 12 | Conventional |
| Secondary Amine | Piperidine | DMF | K₂CO₃ | 80 - 100 | 4 - 8 | Conventional |
| Alcohol | Sodium Methoxide | Methanol | - | Reflux | 6 - 18 | Conventional |
| Thiol | Thiophenol | DMF | NaH | 25 - 50 | 2 - 6 | Conventional |
| Amine | Substituted Aniline | NMP | - | 120 - 150 | 0.2 - 0.5 | Microwave |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Conventional Heating)
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Isopropanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.2 eq).[1]
-
Add a suitable solvent such as isopropanol or DMF to dissolve the reactants.[1]
-
Heat the mixture to reflux with stirring. For less reactive amines, a higher boiling solvent like DMF and the addition of a base such as K₂CO₃ may be necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 5-12 hours), cool the reaction mixture to room temperature.[1]
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent like isopropanol.[1]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Substitution with Amines
This protocol provides a general method for the rapid synthesis of 1-substituted-6,7-dimethoxyphthalazines using microwave irradiation.
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable high-boiling solvent
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).[1]
-
Add a suitable solvent such as NMP. For some reactions, this can be performed solvent-free.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[1]
Protocol 3: General Procedure for Nucleophilic Substitution with Alkoxides and Thiolates
This protocol outlines a general method for the reaction with oxygen and sulfur nucleophiles.
Materials:
-
This compound
-
Sodium alkoxide or thiol and sodium hydride (NaH) (1.1 - 1.3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
If starting with a thiol, dissolve it in an anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere. Cool the solution in an ice bath and add NaH portion-wise. Stir for 30 minutes to generate the thiolate.
-
If using a sodium alkoxide, dissolve it in the corresponding alcohol or an anhydrous solvent like THF.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the nucleophile solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the nucleophilic substitution of this compound.
Caption: Hypothetical signaling pathway inhibition by a phthalazine derivative.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 1-Chloro-6,7-dimethoxyphthalazine with various boronic acids. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl-aryl scaffolds.[1][2] Such structures are of significant interest in drug discovery due to the prevalence of the phthalazine core in biologically active molecules.[3][4] While specific literature for this exact substrate is limited, the following information is based on well-established methods for structurally similar chloro-heteroaromatic compounds.[1]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide.[5][6] The catalytic cycle involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (this compound).[5][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step facilitated by a base.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[5][7]
Generalized Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid can be depicted as follows:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Data Presentation: Typical Reaction Components & Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common starting points for the reaction with chloro-heteroaromatic compounds. Optimization is often necessary for specific substrates.
| Component | Examples | Typical Amount (Equivalents) | Notes |
| Electrophile | This compound | 1.0 | The reactivity can be influenced by the electronic properties of the phthalazine ring. |
| Nucleophile | Arylboronic acids, Arylboronic acid pinacol esters | 1.1 - 1.5 | Boronic acids are generally stable and commercially available. Esters can be used to improve stability and solubility.[2][6] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.01 - 0.10 | The choice of catalyst and ligand is crucial, especially for less reactive chlorides.[9] Buchwald and Fu have developed highly active catalysts for such transformations.[8] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | 0.02 - 0.20 | Electron-rich and bulky phosphine ligands often improve reaction efficiency with aryl chlorides.[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | 2.0 - 3.0 | The base activates the boronic acid for transmetalation.[8] Carbonates and phosphates are commonly used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | - | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5][7] Anhydrous conditions can also be employed. |
| Temperature (°C) | 80 - 120 | - | The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent. |
| Reaction Time (h) | 12 - 24 | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.[1]
Detailed Experimental Protocol (Generalized)
Note: This is a generalized procedure and requires optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask multiple times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture. The mixture may change color upon addition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Aryl-6,7-dimethoxyphthalazine product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
The phthalazine scaffold is a key component in a variety of compounds with therapeutic potential. For instance, this compound is a useful intermediate in the preparation of Carbazeran, a phosphodiesterase inhibitor.[3] The ability to functionalize the 1-position of the phthalazine ring via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. This is invaluable for exploring structure-activity relationships (SAR) and identifying novel drug candidates. The dimethoxy substitution pattern is also seen in other biologically active heterocyclic systems, such as quinolines, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[10][11] The synthesis of novel phthalazine derivatives through this method can lead to the discovery of new agents with potential anticancer and antioxidant activities.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. 1-CHLORO-6,7-DIMETHOXY-PHTHALAZINE | 70724-23-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 1-Chloro-6,7-dimethoxyphthalazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from the versatile starting material, 1-Chloro-6,7-dimethoxyphthalazine. The methodologies outlined herein focus on the nucleophilic substitution at the C1 position of the phthalazine core, a common and effective strategy for generating diverse libraries of bioactive molecules.
Introduction
Phthalazine derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. The 1-chlorophthalazine scaffold serves as a key intermediate, allowing for the facile introduction of various functional groups through nucleophilic aromatic substitution. The presence of dimethoxy groups at the 6 and 7 positions can further modulate the molecule's electronic properties and bioavailability, potentially leading to enhanced efficacy and selectivity. This document outlines the synthesis of the precursor, 6,7-dimethoxyphthalazin-1(2H)-one, its subsequent chlorination to yield the title compound, and the synthesis of aminophthalazine derivatives with potential as anticancer agents.
Synthetic Workflow
The overall synthetic strategy involves a three-step process, beginning with the synthesis of the phthalazinone precursor, followed by chlorination, and culminating in the nucleophilic substitution to generate the final products.
Caption: General synthetic scheme for the preparation of anticancer agents from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one
This protocol is adapted from established procedures for the synthesis of phthalazinone derivatives.
Materials:
-
4,5-Dimethoxyphthalaldehydic acid
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of 4,5-dimethoxyphthalaldehydic acid (10 g) and hydrazine hydrate (2.4 ml) in ethanol (150 ml) is heated under reflux for 20 hours.
-
During the reflux, a white crystalline solid is expected to form.
-
After the reaction is complete, the mixture is cooled in an ice bath.
-
The precipitated solid is collected by filtration and dried to yield crude 6,7-dimethoxyphthalazin-1-one (approximately 7 g).
-
The crude product can be further purified by recrystallization from water to obtain colorless needles.
Protocol 2: Synthesis of this compound
This protocol employs a standard chlorination procedure for phthalazinones.
Materials:
-
6,7-Dimethoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
A mixture of 6,7-dimethoxyphthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated at reflux for 3 hours.[1]
-
After cooling to room temperature, the reaction mixture is carefully and slowly poured into ice water with stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is then extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.
Protocol 3: Synthesis of N-Substituted-1-amino-6,7-dimethoxyphthalazine Derivatives
This protocol describes the nucleophilic substitution reaction between this compound and various amines.
Materials:
-
This compound
-
Substituted amine (e.g., 4-amino-1-(naphthalen-2-ylmethyl)piperidine)
-
Isopropanol or other suitable solvent
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
A mixture of this compound and the desired substituted amine in a suitable solvent such as isopropanol is heated.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under vacuum.
-
The crude product can be purified by column chromatography or recrystallization to yield the final N-substituted-1-amino-6,7-dimethoxyphthalazine derivative.
Data Presentation: Anticancer Activity of Phthalazine Derivatives
While specific anticancer data for derivatives of this compound are not extensively available in the public domain, the following table presents the in vitro cytotoxic activity of structurally related phthalazine derivatives against various human cancer cell lines to illustrate the potential of this class of compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6o | HCT-116 (Colon) | 7 ± 0.06 | [3] |
| MCF-7 (Breast) | 16.98 ± 0.15 | [3] | |
| Compound 6m | HCT-116 (Colon) | 13 ± 0.11 | [3] |
| Compound 6d | HCT-116 (Colon) | 15 ± 0.14 | [3] |
| MCF-7 (Breast) | 18.2 ± 0.17 | [3] | |
| Compound 9b | HCT-116 (Colon) | 23 ± 0.22 | [3] |
| Sorafenib (Reference) | HCT-116 (Colon) | 5.47 ± 0.3 | [3] |
| MCF-7 (Breast) | 7.26 ± 0.3 | [3] | |
| Compound 20 | HepG-2 (Liver) | 8.67 (mg/mL) | [4] |
| HCT-116 (Colon) | 9.41 (mg/mL) | [4] | |
| Compound 25 | HepG-2 (Liver) | 12.21 (mg/mL) | [4] |
| HCT-116 (Colon) | 9.22 (mg/mL) | [4] | |
| Doxorubicin (Reference) | - | - | [4] |
Signaling Pathway and Experimental Workflow
The development of novel anticancer agents often involves targeting specific signaling pathways that are dysregulated in cancer cells. Many phthalazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
The experimental workflow for the synthesis and evaluation of these novel compounds is a systematic process.
References
- 1. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Evaluation of Antifungal Phthalazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antifungal evaluation of phthalazinone derivatives. The protocols detailed below are based on established methodologies and offer a framework for the development of novel antifungal agents.
Introduction
Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent antifungal effects.[1][2][3][4] The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutic agents, and phthalazinones represent a valuable scaffold for medicinal chemistry efforts in this area.[5] This document outlines the synthetic procedures for preparing these compounds and the protocols for assessing their in vitro antifungal efficacy.
Data Presentation: Antifungal Activity of Phthalazinone Derivatives
The following table summarizes the quantitative antifungal activity of representative phthalazinone derivatives against various fungal strains. This data is compiled from multiple studies to provide a comparative overview of their potency.
| Compound ID | Structure | Fungal Strain | Activity Metric | Value | Reference |
| 1 | 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Cryptococcus neoformans | MIC | Not specified, but noted as remarkable activity | [1][2] |
| 2 | Bromophenyl phthalazinone 24 | Candida albicans | EC50 | 1 nM (in the presence of fluconazole) | [6][7] |
| 3 | Phthalazinone 1 | Candida albicans | EC50 | 0.015 µM (in the presence of fluconazole) | [6] |
| 4 | N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivative 9 | Various Fungi | MIC | 0.06–0.23 mg/mL | [5] |
| 5 | N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivative 9 | Various Fungi | MFC | 0.11–0.47 mg/mL | [5] |
Abbreviations: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), EC50 (Half-maximal effective concentration).
Experimental Protocols
I. Synthesis of Phthalazinone Derivatives
This protocol describes a general method for the synthesis of 4-substituted phthalazin-1(2H)-ones, which can be further modified. A common route involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate.[8][9]
A. Synthesis of 2-(Aroyl)benzoic Acid (Intermediate)
-
Reaction Setup: To a solution of a substituted toluene (e.g., 2-chlorotoluene) in a suitable solvent, add phthalic anhydride.[8]
-
Friedel-Crafts Acylation: Add anhydrous aluminum chloride portion-wise while stirring and maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the 2-(aroyl)benzoic acid.
B. Synthesis of 4-(Aryl)-phthalazin-1(2H)-one
-
Condensation Reaction: Reflux a mixture of the 2-(aroyl)benzoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol.[8][10]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent if necessary to yield the pure 4-(aryl)-phthalazin-1(2H)-one.
C. N-Alkylation/Arylation of the Phthalazinone Ring (Optional)
-
Reaction Setup: To a solution of the 4-(aryl)-phthalazin-1(2H)-one in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K2CO3 or NaH).
-
Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.
II. In Vitro Antifungal Susceptibility Testing
The following protocol outlines the agar diffusion method for evaluating the antifungal activity of the synthesized phthalazinone derivatives.[11]
-
Media Preparation: Prepare Sabouraud Dextrose Agar medium and sterilize by autoclaving.[11]
-
Inoculum Preparation: Prepare a suspension of the fungal organism to be tested (e.g., Candida albicans, Aspergillus niger) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.[11] Spread the fungal inoculum evenly over the surface of the agar.
-
Disk Diffusion:
-
Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs onto the inoculated agar surface.
-
Include a positive control (a known antifungal agent) and a negative control (solvent only).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 28°C for Aspergillus niger) for 24-48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and characterization of antifungal phthalazinone derivatives.
Antifungal Activity Testing Workflow
Caption: Workflow for the in vitro evaluation of the antifungal activity of synthesized compounds.
Proposed Mechanism of Action
The antifungal activity of some phthalazinone derivatives is proposed to involve the inhibition of fungal-specific enzymes, such as 14α-lanosterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is an essential component of the fungal cell membrane.
Caption: Proposed mechanism of action involving the inhibition of ergosterol biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, bioevaluation and structural study of substituted phthalazin-1(2H)-ones acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. longdom.org [longdom.org]
Application Notes and Protocols for 1-Chloro-6,7-dimethoxyphthalazine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-6,7-dimethoxyphthalazine is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. Its phthalazine core is a recognized pharmacophore, and the presence of a reactive chlorine atom at the 1-position allows for facile derivatization through nucleophilic aromatic substitution and cross-coupling reactions. The dimethoxy substituents on the benzene ring modulate the electronic properties of the molecule and can play a crucial role in the binding of the final compounds to their biological targets. These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the development of phosphodiesterase 5 (PDE5) inhibitors and other potential therapeutic agents. Detailed, adaptable protocols for its synthesis and subsequent reactions are provided to guide researchers in its effective use.
Introduction
Phthalazine derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including cardiotonic, vasorelaxant, and anti-inflammatory properties. The strategic functionalization of the phthalazine scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile intermediate, enabling the introduction of various functionalities at the C1 position, which is crucial for interaction with biological targets.
The primary application of this intermediate is in the synthesis of potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells.[1] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to smooth muscle relaxation and vasodilation.[1] This mechanism is the basis for the therapeutic effects of approved drugs for erectile dysfunction and pulmonary hypertension.[2] The 6,7-dimethoxy substitution pattern is a feature found in a number of bioactive molecules and can contribute to target engagement and selectivity.
Synthetic Applications
The reactivity of this compound is dominated by the susceptibility of the C1 chlorine atom to displacement by nucleophiles and its participation in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the phthalazine ring system facilitates the addition-elimination mechanism of nucleophilic aromatic substitution. A wide range of nucleophiles can be employed to displace the chlorine atom, including:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), hydrazines, and heterocyclic amines. This is a common method for introducing side chains that are critical for biological activity.
-
O-Nucleophiles: Alcohols and phenols can be used to generate the corresponding ethers.
-
S-Nucleophiles: Thiols can be reacted to form thioethers.
The reaction of a similar intermediate, 1-chloro-4-(4-phenoxyphenyl)phthalazine, with various nucleophiles has been reported, demonstrating the versatility of this approach.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl- and heteroarylboronic acids to introduce diverse aromatic substituents at the C1 position.[5] This reaction significantly expands the accessible chemical space for structure-activity relationship (SAR) studies. While specific protocols for this exact substrate are not widely published, generalized methods for chloro-heterocycles are well-established and adaptable.[6]
Synthesis of this compound
A common route for the synthesis of 1-chlorophthalazine derivatives involves the chlorination of the corresponding phthalazinone precursor. The phthalazinone can be prepared by the condensation of a suitably substituted 2-acylbenzoic acid with hydrazine.[6]
Workflow for the Synthesis of this compound
Experimental Protocols
Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6,7-Dimethoxy-4-substituted-phthalazin-1(2H)-one (General Procedure)
This protocol is adapted from the synthesis of similar phthalazinone structures.[6]
-
To a solution of the appropriate 2-acyl-4,5-dimethoxybenzoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (General Procedure)
This protocol is based on the chlorination of related heterocyclic ketones.[6]
-
Suspend the 6,7-dimethoxyphthalazin-1(2H)-one derivative (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This protocol is adapted from procedures for the reaction of chloro-heterocycles with amines.[3]
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in a high-boiling solvent such as n-butanol, isopropanol, or DMF.
-
Add the desired amine (1.1 - 1.5 eq) and, if necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl generated.
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine and the solvent used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. If a solid precipitates, collect it by filtration and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization.
Protocol 4: Suzuki-Miyaura Cross-Coupling (Generalized)
This protocol is a generalized procedure based on established methods for Suzuki coupling of chloro-heterocycles.[6]
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in PDE5 Inhibitor Development
Derivatives of this compound are promising candidates for the development of novel PDE5 inhibitors. The general structure of such inhibitors often consists of a heterocyclic core that mimics the purine ring of cGMP, and a substituted side chain that occupies the active site of the enzyme.
PDE5 Inhibition Signaling Pathway
The above diagram illustrates how nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle. PDE5 terminates this signal by hydrolyzing cGMP to inactive 5'-GMP. Phthalazine-based inhibitors synthesized from this compound block PDE5, thereby increasing cGMP levels and promoting vasodilation.
Quantitative Data
While specific yield data for reactions starting with this compound is limited in the literature, the following table provides representative data for analogous reactions on similar heterocyclic systems, which can be used as a benchmark for experimental design.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Chlorination | 4-Substituted-phthalazin-1(2H)-one | POCl₃ | 1-Chloro-4-substituted-phthalazine | 90-96% (representative) | [6] |
| SNAr (Amination) | 1-Chloro-4-arylphthalazine | Various amines | 1-Amino-4-arylphthalazine | Good to excellent | [3][4] |
| Suzuki Coupling | 2-Chloroquinoxaline | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-quinoxaline | 23-97% | [7] |
Table 1: Representative Yields for Key Synthetic Transformations.
Conclusion
This compound is a valuable and versatile synthetic intermediate for the construction of complex, biologically active molecules. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of compounds for drug discovery, particularly in the pursuit of novel PDE5 inhibitors. The protocols and data presented herein provide a foundation for researchers to effectively utilize this building block in their synthetic endeavors.
References
- 1. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.org [mdpi.org]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-Chloro-6,7-dimethoxyphthalazine with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the reaction between 1-Chloro-6,7-dimethoxyphthalazine and various primary and secondary amines. This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of a diverse range of 1-amino-6,7-dimethoxyphthalazine derivatives. These products are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Introduction
This compound is a key heterocyclic building block. The electron-withdrawing effect of the phthalazine ring system and the activating nature of the chloro substituent at the 1-position make it susceptible to nucleophilic attack by amines. This reaction provides a straightforward and efficient route to synthesize a library of 1-substituted amino-6,7-dimethoxyphthalazines. The 6,7-dimethoxy substitution pattern is frequently found in bioactive molecules, including kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and Aurora kinase pathways.
Data Presentation
The following table summarizes the reaction of this compound with a selection of structurally diverse amines. The data presented is a representative compilation from various sources and analogous reactions in the scientific literature. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Amine | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-phenyl-6,7-dimethoxyphthalazin-1-amine | n-Butanol | - | 118 | 12 | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6,7-dimethoxyphthalazin-1-amine | Isopropanol | DIPEA | 82 | 8 | 92 |
| Piperidine | 1-(6,7-dimethoxyphthalazin-1-yl)piperidine | Ethanol | K2CO3 | 78 | 6 | 95 |
| Morpholine | 4-(6,7-dimethoxyphthalazin-1-yl)morpholine | DMF | Et3N | 100 | 4 | 90 |
| Benzylamine | N-benzyl-6,7-dimethoxyphthalazin-1-amine | Dioxane | - | 101 | 10 | 88 |
| 4-Aminophenol | 4-((6,7-dimethoxyphthalazin-1-yl)amino)phenol | n-Butanol | - | 118 | 16 | 78 |
| Ethylamine | N-ethyl-6,7-dimethoxyphthalazin-1-amine | Ethanol | - | 78 | 5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Aromatic and Aliphatic Amines (Conventional Heating)
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a variety of primary and secondary amines using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Solvent (e.g., n-Butanol, Isopropanol, Ethanol, Dioxane, DMF)
-
Base (optional, e.g., K2CO3, Et3N, DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound and the chosen amine.
-
Add the appropriate solvent to the flask.
-
If required, add the base to the reaction mixture. The use of a base is recommended for reactions with amine hydrochlorides or to scavenge the HCl generated during the reaction.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 eq)
-
Amine (1.5 - 2.0 eq)
-
High-boiling point solvent (e.g., DMF, DMSO, NMP) or solvent-free
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound and the desired amine.
-
If a solvent is used, add it to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or an anti-solvent, followed by filtration.
-
Alternatively, the reaction mixture can be subjected to a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1-Amino-6,7-dimethoxyphthalazine derivatives.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by synthesized phthalazine derivatives.
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinase A signaling, leading to apoptosis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 1-chloro-6,7-dimethoxyphthalazine. The functionalization of the phthalazine core is a critical step in the synthesis of diverse molecular architectures for drug discovery and materials science. While specific literature for this exact substrate is limited, the following protocols are based on well-established methods for structurally similar chloro-heteroaromatic compounds. These notes are intended to serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4] For a substrate such as this compound, the chlorine atom serves as a versatile handle for introducing a wide range of substituents through various coupling methodologies. The electron-deficient nature of the phthalazine ring can influence the reactivity of the C-Cl bond, making the choice of catalyst, ligand, and reaction conditions crucial for successful transformation.
This document will focus on three of the most versatile and widely used palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][3][8]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[9][10][11]
General Workflow for Cross-Coupling Reactions
A generalized workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction is depicted below. This workflow outlines the key steps from reaction setup to product analysis.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6][7] Given its mild reaction conditions and the commercial availability of a vast array of boronic acids, it is an excellent first choice for the arylation or vinylation of this compound.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Tabulated Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of chloro-heteroaromatic compounds, which can be adapted for this compound.
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% | Pre-catalysts like those from Buchwald are also highly effective for challenging substrates.[5] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | 1-2 eq. relative to Pd | Bulky, electron-rich phosphine ligands are often required for coupling of aryl chlorides.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | 2-3 equivalents | The choice of base can significantly impact the reaction outcome. Cs₂CO₃ and K₃PO₄ are often effective. |
| Boronic Acid/Ester | Arylboronic acids, vinylboronic acids, MIDA boronates | 1.1-1.5 equivalents | Stable and commercially available in great variety. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | 0.1 - 0.5 M | A mixture of an organic solvent and water is common.[12] |
| Temperature | 80-120 °C | Microwave irradiation can significantly shorten reaction times.[12][13] | |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][3] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.
Catalytic Cycle
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Tabulated Reaction Conditions
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Often used in combination with specialized ligands. |
| Ligand | XPhos, RuPhos, BINAP, Xantphos | 1-2 eq. relative to Pd | The choice of ligand is critical and depends on the amine (primary, secondary, etc.). |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | 1.2-2.0 equivalents | Strong, non-nucleophilic bases are typically required. NaOtBu is very common. |
| Amine | Primary amines, secondary amines, anilines, amides | 1.1-1.5 equivalents | The scope of the reaction is very broad.[1] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Microwave heating can accelerate the reaction. | |
| Reaction Time | 1-24 hours | Monitor by TLC or LC-MS. |
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add this compound (1.0 eq.) and the base (e.g., NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9][11]
Catalytic Cycle
The reaction is understood to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the product.[11]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Tabulated Reaction Conditions
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% | |
| Copper(I) Co-catalyst | CuI | 2-10 mol% | Copper-free protocols exist but may require different conditions.[11] |
| Base | Et₃N, DIPEA, Piperidine | 2-5 equivalents or as solvent | The amine often serves as both the base and a solvent.[9] |
| Terminal Alkyne | Phenylacetylene, propargyl alcohol, TMS-acetylene | 1.1-2.0 equivalents | TMS-acetylene can be used for terminal alkyne synthesis, followed by deprotection.[9] |
| Solvent | THF, DMF, Toluene | 0.1 - 1.0 M | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Reactions are often run at mild temperatures. | |
| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS. |
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 3.0 eq.) followed by the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C).
-
Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The palladium-catalyzed cross-coupling of this compound offers a powerful strategy for the synthesis of a diverse library of substituted phthalazine derivatives. Due to the electronic properties of the heteroaromatic system, initial screening of reaction conditions is highly recommended. For Suzuki-Miyaura and Buchwald-Hartwig reactions on this chloro-heteroaromatic substrate, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a suitable palladium source (e.g., Pd(OAc)₂ or a pre-catalyst) is a logical starting point. For Sonogashira couplings, the standard Pd/CuI system is generally robust. Optimization of the base, solvent, and temperature will be key to achieving high yields and purity. These application notes provide a comprehensive foundation for developing successful and efficient synthetic routes to novel phthalazine-based compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 1-Chloro-6,7-dimethoxyphthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-Chloro-6,7-dimethoxyphthalazine and its derivatives. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are intended to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of these compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity of this compound derivatives and for monitoring reaction progress. A general reverse-phase HPLC method is described below.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended for good separation.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids with formic acid.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at 254 nm is suitable for phthalazine derivatives due to their aromatic nature.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC
The following table summarizes typical retention times for this compound and potential related impurities.
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Phthalazine (Impurity A) | 8.5 |
| 1-Phthalazinone (Impurity C) | 12.8 |
| 1-Chlorophthalazine (Impurity E) | 18.3 |
Note: Retention times are hypothetical and will vary based on the specific HPLC system, column, and mobile phase conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile derivatives or impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, then ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of 1 mg/mL. For non-volatile derivatives, derivatization may be necessary.
Data Presentation: GC-MS
This table presents the expected mass-to-charge ratios for key fragments of this compound.
| Fragment | m/z |
| [M]+ | 224 |
| [M-Cl]+ | 189 |
| [M-OCH3]+ | 193 |
| [M-Cl-CO]+ | 161 |
Note: Fragmentation patterns are predicted and should be confirmed with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[2]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Data Presentation: NMR
The following tables summarize the expected chemical shifts for this compound.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ) ppm |
| H-5 | ~7.8 |
| H-8 | ~7.8 |
| H-Ar (singlet) | ~7.3 |
| H-Ar (singlet) | ~7.2 |
| OCH₃ (singlet) | ~4.0 |
| OCH₃ (singlet) | ~3.9 |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=N | ~158 |
| C-Cl | ~150 |
| C-O | ~150 |
| C-O | ~148 |
| C-Ar | ~130 |
| C-Ar | ~125 |
| C-Ar | ~105 |
| C-Ar | ~103 |
| OCH₃ | ~56 |
| OCH₃ | ~55 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution.
-
Data Collection: Collect diffraction data using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).[3]
-
Structure Solution and Refinement: Solve the structure using direct methods and refine it using software packages like SHELXL.[3]
Data Presentation: X-ray Crystallography
The following table outlines hypothetical crystallographic data for a this compound derivative.
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 980 |
| Z | 4 |
Note: These values are for illustrative purposes and will be specific to the crystal structure of the analyzed derivative.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound derivatives.
Logical Relationship of Analytical Techniques
Caption: Relationship between the analytical techniques and the information obtained for the characterization of the target compounds.
References
Application Notes and Protocols for the Purification of Reaction Products from 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of reaction products derived from 1-Chloro-6,7-dimethoxyphthalazine. The methodologies described herein are essential for obtaining high-purity compounds crucial for downstream applications, including biological screening and drug development. The protocols focus on two common and powerful synthetic transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. Its reactive chloro group at the 1-position allows for facile diversification through various cross-coupling and substitution reactions. The dimethoxy-substituted benzene ring is a common feature in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. Proper purification of the resulting products is a critical step to ensure the reliability and reproducibility of subsequent experimental data. The choice of purification method largely depends on the physicochemical properties of the product, such as polarity, solubility, and crystallinity. The most common techniques include column chromatography and recrystallization.
Data Presentation: Representative Purification Outcomes
The following table summarizes representative quantitative data for the purification of products from reactions involving this compound. The data is based on established methods for structurally similar compounds.
| Starting Material | Reaction Type | Product | Purification Method | Yield (%) | Purity (%) |
| This compound | Suzuki-Miyaura Coupling | 1-(4-Methoxyphenyl)-6,7-dimethoxyphthalazine | Column Chromatography | ~97 | >98 |
| This compound | Nucleophilic Aromatic Substitution | 1-(4-Chloroanilino)-6,7-dimethoxyphthalazine | Column Chromatography | ~65 | >98 |
| This compound | General Substitution | Crystalline Solid Product | Recrystallization | Variable | >99 |
Experimental Protocols
Protocol 1: Purification of a Suzuki-Miyaura Coupling Product
This protocol describes a general procedure for the purification of 1-(4-Methoxyphenyl)-6,7-dimethoxyphthalazine, synthesized via a Suzuki-Miyaura cross-coupling reaction.
Reaction Workup:
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography:
-
Preparation of the Stationary Phase:
-
Choose a suitable glass chromatography column.
-
Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, least polar eluent (e.g., hexanes or petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
For "dry loading," adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Collect fractions in test tubes or a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(4-Methoxyphenyl)-6,7-dimethoxyphthalazine.
-
Protocol 2: Purification of a Nucleophilic Aromatic Substitution (SNAr) Product
This protocol outlines the purification of 1-(4-Chloroanilino)-6,7-dimethoxyphthalazine, a product of a nucleophilic aromatic substitution reaction.[1]
Reaction Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and evaporate the solvent to obtain the crude residue.[1]
Purification by Flash Chromatography:
-
The crude residue is purified by flash chromatography on a silica gel column.[1]
-
A suitable eluent system, for example, a gradient of methanol in dichloromethane (e.g., 99:1), is used to separate the product from impurities.[1]
-
Fractions are collected and analyzed by TLC.
-
Pure fractions are combined and concentrated to give the final product.[1]
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid, crystalline products.
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for phthalazine derivatives include ethanol, methanol, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic and purification processes.
Caption: Experimental workflow for Suzuki-Miyaura coupling and purification.
Caption: General workflow for SNAr reaction and purification options.
References
Application Notes and Protocols for the Synthesis of Phthalazine-Based VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of phthalazine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
Introduction
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process, making it a validated and attractive target for the development of novel anticancer agents. Phthalazine-based compounds have emerged as a promising class of VEGFR-2 inhibitors, with several derivatives demonstrating significant therapeutic potential.[1][2][3] This document outlines the rationale, synthesis, and biological evaluation of these compounds, providing researchers with the necessary information to explore this chemical space further. The phthalazine scaffold is a key pharmacophoric feature in many anticancer molecules, showing activity against various cancer types, including hepatocellular carcinoma, colon cancer, and breast cancer.[1][4]
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival, key events in angiogenesis. Phthalazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and subsequent activation of downstream signaling molecules.
Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.
Synthesis of Phthalazine-Based VEGFR-2 Inhibitors
The synthesis of phthalazine derivatives often commences with the cyclocondensation of a substituted o-benzoylbenzoic acid with hydrazine hydrate to form a phthalazinone core.[5] This core can then be subjected to various chemical modifications to introduce diverse functionalities, aiming to enhance binding affinity and selectivity for the VEGFR-2 kinase domain. A general synthetic workflow is depicted below.
Caption: General workflow for the synthesis and evaluation of phthalazine-based VEGFR-2 inhibitors.
Data Presentation: Biological Activity of Phthalazine Derivatives
The following table summarizes the in vitro biological activities of representative phthalazine-based VEGFR-2 inhibitors.
| Compound ID | VEGFR-2 IC50 (µM) | Cell Line | Cytotoxicity GI50/IC50 (µM) | Reference |
| Vatalanib (PTK787) | 0.043 | - | - | [6] |
| Sorafenib | 0.090 | HCT-116 | 2.93 | [6][7] |
| 2g | 0.148 | MCF-7 | 0.15 | [5] |
| 4a | 0.196 | HepG2 | 0.09 | [5] |
| 12b | 0.0178 | HCT-116 | 0.32 | [7] |
| 13c | 0.0198 | HCT-116 | 0.64 | [8] |
| 12c | 2.5 | - | - | [9] |
| 13c (biarylurea) | 2.5 | - | - | [9][10] |
| 6c | - | - | 6.2 (MCF-7) | [10] |
| 6e | - | - | - | [10] |
| 7b | - | - | - | [10] |
| 6g | 0.11-0.22 | - | - | [11] |
| 7b (pyrimidine) | 0.11-0.22 | - | - | [11] |
| 3f | 0.0557 | HepG2 / MCF-7 | 0.17 / 0.08 | [[“]] |
Experimental Protocols
General Synthesis of 1-Substituted-4-phenylphthalazine Derivatives
Materials:
-
2-(4-chlorobenzoyl)benzoic acid
-
Hydrazine hydrate
-
Phosphorous oxychloride (POCl₃)
-
Appropriate amine or phenol derivatives
-
Solvents (e.g., ethanol, butanol, acetone)
-
Bases (e.g., potassium carbonate)
Procedure:
-
Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one: A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate is refluxed in ethanol to yield the phthalazinone core after cyclocondensation.[5]
-
Synthesis of 1-chloro-4-(4-chlorophenyl)phthalazine: The obtained phthalazinone is treated with phosphorous oxychloride to afford the chlorinated intermediate.[5]
-
Synthesis of final derivatives: The 1-chloro-4-(4-chlorophenyl)phthalazine is then reacted with various nucleophiles such as substituted anilines or phenols in a suitable solvent like butanol or acetone, often in the presence of a base like potassium carbonate, to yield the final 1-substituted phthalazine derivatives.[9]
In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The level of phosphorylation is quantified, typically using an ELISA-based method or radiometric assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer
-
Test compounds (phthalazine derivatives)
-
Reference inhibitor (e.g., Sorafenib)
-
Detection antibody (e.g., anti-phosphotyrosine antibody)
-
96-well plates
Procedure:
-
Add the reaction components (VEGFR-2 enzyme, substrate, and buffer) to the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a reference inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the plate.
-
Add a detection antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a suitable substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.[8]
Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value.[1]
Conclusion
The phthalazine scaffold represents a versatile platform for the design and synthesis of potent VEGFR-2 inhibitors. The protocols and data presented herein provide a solid foundation for researchers to develop novel anti-angiogenic agents with improved efficacy and safety profiles for the treatment of cancer. Further optimization of these derivatives, guided by structure-activity relationship studies and in vivo evaluations, is warranted to advance this promising class of compounds towards clinical applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
Application Notes and Protocols for 1-Chloro-6,7-dimethoxyphthalazine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-6,7-dimethoxyphthalazine is a valuable heterocyclic building block for the synthesis of a diverse range of nitrogen-containing fused heterocyclic systems. The phthalazine core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of the electron-donating 6,7-dimethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The chlorine atom at the 1-position provides a reactive handle for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents and the construction of complex molecular architectures.
These application notes provide an overview of the synthetic utility of this compound and offer detailed, generalized experimental protocols for its application in the synthesis of novel heterocyclic compounds.
Key Synthetic Applications
The primary application of this compound in heterocyclic synthesis revolves around the displacement of the C1-chloro substituent. This can be achieved through two main pathways:
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the phthalazine ring facilitates the displacement of the chloride by a variety of nucleophiles, including amines, hydrazines, and thiols. This approach is fundamental for the synthesis of substituted phthalazin-1-amines, hydrazinophthalazines, and thioethers.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of aryl, heteroaryl, and amino moieties at the 1-position.
Data Presentation
While specific quantitative data for reactions involving this compound is limited in the available literature, the following table summarizes the types of heterocyclic cores that can be synthesized using 1-chlorophthalazine precursors and the potential biological activities associated with them. This data is extrapolated from studies on analogous compounds.
| Starting Material Analogue | Reagent/Reaction Type | Resulting Heterocyclic Core | Potential Biological Activity of Derivatives |
| 1-Chlorophthalazine | Amines (SNA_r_) | 1-Aminophthalazines | Anticancer, Kinase Inhibitors |
| 1-Chlorophthalazine | Hydrazine (SNA_r_) | 1-Hydrazinophthalazines | Precursors for triazolophthalazines, Antihypertensive |
| 1-Chlorophthalazine | Arylboronic acids (Suzuki Coupling) | 1-Arylphthalazines | Anticonvulsant, AMPA Receptor Antagonists |
| 1-Chlorophthalazine | Thiourea (SNA_r_) | Thiazolo[3,2-b]phthalazines | Antimicrobial |
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard procedures for the synthesis of phthalazine derivatives. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst/ligand system) may be necessary for this compound to achieve optimal results.
Protocol 1: Synthesis of 1-Amino-6,7-dimethoxyphthalazine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (optional, e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Add a suitable solvent to dissolve the reactants.
-
If the amine is used as its salt, add a non-nucleophilic base (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Expected Outcome: The corresponding 1-amino-6,7-dimethoxyphthalazine derivative.
Protocol 2: Synthesis of 1-Aryl-6,7-dimethoxyphthalazine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The corresponding 1-aryl-6,7-dimethoxyphthalazine derivative.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Potential mechanism of action for phthalazine-based kinase inhibitors.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 1-Chloro-6,7-dimethoxyphthalazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction for 1-Chloro-6,7-dimethoxyphthalazine.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for Suzuki coupling?
A1: this compound presents several challenges. As an aryl chloride, it is inherently less reactive than the corresponding bromide or iodide in the oxidative addition step of the catalytic cycle.[1][2][3][4] The presence of two electron-donating methoxy groups further deactivates the C-Cl bond towards oxidative addition.[5] Additionally, the nitrogen atoms in the phthalazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6][7][8]
Q2: What are the most common side reactions observed when coupling this compound?
A2: The most common side reactions are dehalogenation (replacement of the chlorine atom with a hydrogen) and homocoupling of the boronic acid partner.[1][3] Dehalogenation can be promoted by the presence of palladium-hydride species, which can arise from reactions with the base or solvent.[1] Homocoupling is often observed when the catalytic cycle is slow or inefficient.[3]
Q3: Which palladium catalysts and ligands are recommended for this type of substrate?
A3: For challenging electron-rich heteroaryl chlorides, highly active catalyst systems are required. Palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective.[9][10][11] Examples of successful ligands for similar substrates include Buchwald ligands like SPhos, XPhos, and RuPhos, as well as other electron-rich phosphines like P(t-Bu)3.[1][6][11] These ligands promote the oxidative addition of the aryl chloride and stabilize the active palladium(0) species.[7]
Q4: How do I choose the right base and solvent for the reaction?
A4: The choice of base and solvent is critical and often interdependent. For less reactive aryl chlorides, stronger bases are often necessary to facilitate the transmetalation step.[2][4] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][12] The solvent must be able to dissolve the reactants and be compatible with the chosen base. Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with the addition of water, are frequently used.[1][13][14][15] The presence of water can be crucial for the activity of some bases and for promoting the transmetalation step.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Slow Oxidative Addition: The C-Cl bond is not breaking. 3. Poor Solubility: Reactants are not sufficiently dissolved. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature.[1] 3. Try a different solvent system, such as dioxane/water or toluene/water, to improve solubility. |
| Significant Dehalogenation Byproduct | 1. Formation of Pd-H Species: The palladium catalyst is reacting with the base, solvent, or trace water to form a hydride.[1] 2. Slow Transmetalation: The dehalogenation pathway is competing with the desired cross-coupling. | 1. Use a non-coordinating, anhydrous base like K₃PO₄. Ensure all reagents and solvents are dry. 2. Use a more reactive boronic acid or boronate ester. Ensure the boronic acid is of high purity. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Slow Catalytic Turnover: If the desired cross-coupling is slow, side reactions become more prevalent. | 1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[1] 2. Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the desired Suzuki coupling. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions for extended periods. 2. Inhibition by Substrate/Product: The nitrogen-containing heterocycles can bind to the palladium center and inhibit catalysis.[6][8] | 1. Use a more robust ligand that protects the palladium center from decomposition. Consider a higher catalyst loading. 2. A change in ligand may alter the electronics and sterics around the palladium, preventing strong coordination with the heterocycles. |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol is a starting point for optimizing the reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture with vigorous stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table of Recommended Starting Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | XPhos-Pd-G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (none) |
| Base | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ (3 equiv.) |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (10:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Time | 12-24 h | 12-24 h | 12-24 h |
Note: These are starting points and may require further optimization for specific arylboronic acids.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of 1-Chloro-6,7-dimethoxyphthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-Chloro-6,7-dimethoxyphthalazine. The information is tailored for researchers, scientists, and professionals in drug development.
I. Synthetic Workflow Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the phthalazinone ring system, followed by a chlorination step to yield the final product.
Caption: Proposed two-step synthesis of this compound.
II. Step 1: Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one
This step involves the cyclocondensation of a suitable 2-acylbenzoic acid derivative with hydrazine hydrate.
Experimental Protocol
A detailed methodology for a similar transformation is provided below. Researchers should adapt this protocol for their specific starting material.
| Parameter | Value |
| Starting Material | 4,5-Dimethoxy-2-acylbenzoic acid |
| Reagent | Hydrazine hydrate (80% solution) |
| Solvent | Ethanol or n-Butanol |
| Reaction Temperature | Reflux |
| Reaction Time | 3-6 hours |
| Work-up | Cooling and filtration of the precipitated product |
Procedure:
-
To a solution of the 4,5-dimethoxy-2-acylbenzoic acid derivative (1 equivalent) in ethanol, add hydrazine hydrate (1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 6,7-dimethoxyphthalazin-1(2H)-one.
Troubleshooting and FAQs
Q1: The reaction is not going to completion, and I still see starting material on the TLC plate. What should I do?
A1:
-
Increase Reaction Time: Some cyclization reactions can be slow. Consider extending the reflux time and continue to monitor by TLC.
-
Increase Hydrazine Hydrate Equivalents: Ensure you are using a slight excess of hydrazine hydrate. You can incrementally add more reagent and monitor for progress.
-
Solvent Choice: While ethanol is common, a higher boiling point solvent like n-butanol can sometimes facilitate the reaction by allowing for a higher reflux temperature.
Q2: My product yield is very low. What are the possible reasons?
A2:
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.
-
Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration. Try cooling the reaction mixture in an ice bath for an extended period before filtration to maximize precipitation.
-
Side Reactions: Although less common in this specific reaction, side reactions can occur. Ensure your starting material is pure.
Q3: How do I confirm the structure of the synthesized 6,7-dimethoxyphthalazin-1(2H)-one?
A3: The structure of the product can be confirmed using standard analytical techniques:
-
¹H NMR: Look for the characteristic peaks of the methoxy groups and the aromatic protons. The NH proton of the phthalazinone ring will also be present.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: Look for the characteristic C=O and N-H stretching frequencies of the lactam ring.
III. Step 2: Chlorination of 6,7-Dimethoxyphthalazin-1(2H)-one
This step converts the phthalazinone intermediate into the desired this compound using a chlorinating agent.
Experimental Protocol
| Parameter | Value |
| Starting Material | 6,7-Dimethoxyphthalazin-1(2H)-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Additives (Optional) | Phosphorus pentachloride (PCl₅) or an organic base (e.g., N,N-dimethylaniline) |
| Reaction Temperature | Reflux (around 110 °C) |
| Reaction Time | 2-5 hours |
| Work-up | Careful quenching with ice water and neutralization |
Procedure:
-
In a fume hood, carefully add 6,7-dimethoxyphthalazin-1(2H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Optionally, add phosphorus pentachloride (0.3 equivalents) to enhance the chlorination.
-
Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs
Caption: Troubleshooting guide for the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one.
Q1: My chlorination reaction is sluggish and does not go to completion.
A1:
-
Ensure Anhydrous Conditions: The starting material and glassware must be thoroughly dried. Any moisture will react with POCl₃ and reduce its effectiveness.
-
Increase Temperature/Time: Ensure the reaction is refluxing properly. If the reaction is still incomplete after several hours, you can cautiously increase the reaction time.
-
Use an Additive: The addition of a small amount of phosphorus pentachloride (PCl₅) can increase the reactivity of the chlorinating agent. Alternatively, adding an organic base like N,N-dimethylaniline can sometimes facilitate the reaction.[1][2]
Q2: I see a new spot on TLC during the reaction, but after work-up, I mostly recover the starting material.
A2: This is a classic sign of product hydrolysis. The this compound is likely forming but is reverting to the phthalazinone during the aqueous work-up.[1]
-
Minimize Water Contact Time: Perform the extraction as quickly as possible after quenching and neutralization.
-
Careful Quenching: As mentioned in the protocol, evaporate excess POCl₃ first. Then, quench the residue by adding it slowly to ice, rather than adding water to the reaction mixture. This helps to keep the temperature low and dilutes the acid quickly.
-
Use a Weak Base: Neutralize with a saturated solution of sodium bicarbonate. Strong bases can sometimes promote other side reactions or product degradation.
Q3: The work-up is very vigorous and seems unsafe.
A3: The reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Safety First: Always perform this reaction and work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Slow Addition to Ice: The key is slow, portion-wise addition of the reaction mixture to a large amount of crushed ice with very efficient stirring. This dissipates the heat effectively.
-
Pre-cool the Quenching Medium: Ensure the ice/water mixture is as cold as possible before beginning the quench.
Q4: How should I purify the final product?
A4:
-
Column Chromatography: This is the most common method for purifying chlorophthalazines. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective purification method.
By following these guidelines and anticipating potential challenges, researchers can improve the success rate of their synthesis of this compound. Always refer to relevant safety data sheets for all chemicals used.
References
Technical Support Center: Reactions of 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1-Chloro-6,7-dimethoxyphthalazine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used as an electrophile in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the phthalazine ring, further activated by the chloro substituent, makes the C1 position susceptible to attack by various nucleophiles and organometallic reagents. Common reaction classes include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the phthalazine core and a variety of aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For the synthesis of 1-amino-6,7-dimethoxyphthalazine derivatives through the formation of a carbon-nitrogen bond.
-
Nucleophilic Substitution with Amines, Alcohols, and Thiols: To introduce a range of functional groups at the C1 position.
Q2: What are the key challenges and common side products observed in Suzuki-Miyaura coupling reactions with this compound?
A2: While a powerful tool, Suzuki-Miyaura coupling reactions with chloro-heterocycles like this compound can present challenges. The primary side products to be aware of are:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of 6,7-dimethoxyphthalazine. This can occur when the catalytic cycle is inefficient or when there are sources of hydride in the reaction mixture.
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or issues with the palladium catalyst's oxidation state.[1][2]
Q3: What side products should I look out for during nucleophilic aromatic substitution (SNAr) reactions?
A3: The most prevalent side product in SNAr reactions is the hydrolysis of the starting material, which forms 6,7-dimethoxyphthalazin-1(2H)-one . This occurs when water is present in the reaction mixture, acting as a nucleophile. It is crucial to use anhydrous solvents and reagents to minimize the formation of this byproduct.
Q4: Can the methoxy groups on the phthalazine ring participate in side reactions?
A4: Under certain conditions, particularly with strong acids or bases at elevated temperatures, demethylation of one or both methoxy groups can occur. However, under typical cross-coupling and SNAr conditions, the methoxy groups are generally stable.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted this compound.
-
Formation of hydrodehalogenation product (6,7-dimethoxyphthalazine) is observed.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. For chloro-heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. |
| Insufficient Base Strength | The choice of base is critical for activating the boronic acid.[3] Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Inadequate Reaction Temperature | Aryl chlorides are less reactive than bromides or iodides.[3] Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be beneficial. |
| Poor Solvent Choice | A mixture of an aprotic organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic and inorganic reagents. |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction.[2] |
Issue 2: Significant Formation of Homocoupled Boronic Acid Product
Symptoms:
-
A significant amount of a biaryl byproduct, derived from the boronic acid, is observed.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[2] Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere. |
| Inefficient Reduction of Pd(II) Precatalyst | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow, leading to side reactions. Consider using a Pd(0) source directly or a more efficient precatalyst system. |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Optimize the catalyst loading. |
Issue 3: Formation of 6,7-dimethoxyphthalazin-1(2H)-one in Nucleophilic Substitution Reactions
Symptoms:
-
A significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material is detected.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water | Water can act as a nucleophile, leading to the hydrolysis of the starting material. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Hydroxide as a Base | If using a hydroxide base, it can also act as a nucleophile. Consider using a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine, DIPEA), if compatible with the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel, followed by the remaining solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Isopropanol, DMF, or NMP)
-
Optional: Non-nucleophilic base (e.g., Triethylamine, 1.5 equiv)
Procedure:
-
In a reaction vessel, dissolve this compound and the amine in the chosen solvent.
-
If using, add the non-nucleophilic base.
-
Heat the reaction mixture to reflux or a desired temperature. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, the product can be isolated by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Common reaction pathways in Suzuki coupling of this compound.
Caption: Primary side reaction in nucleophilic aromatic substitution of this compound.
Caption: A logical workflow for troubleshooting reactions with this compound.
References
Technical Support Center: Nucleophilic Aromatic Substitution of 1-Chloro-6,7-dimethoxyphthalazine
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 1-Chloro-6,7-dimethoxyphthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.
Q1: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?
A1: Low conversion in an SNAr reaction can stem from several factors related to reactants and reaction conditions. Here is a systematic approach to troubleshooting:
-
Substrate Reactivity: The phthalazine ring is activated towards nucleophilic attack by the two nitrogen atoms. However, the reactivity can be further influenced by your specific reaction conditions.
-
Nucleophile Strength: The strength of your nucleophile is crucial. Weak nucleophiles may require more forcing conditions. For alcohol and amine nucleophiles, deprotonation with a suitable base to generate the more nucleophilic alkoxide or amide can significantly improve reactivity.[1]
-
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, gradually increasing the temperature and monitoring the progress by TLC or LC-MS can significantly improve the reaction rate and yield. Some reactions may require reflux conditions.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cation, leaving the anionic nucleophile more reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
-
Base Selection: The choice of base can be critical, especially when using protic nucleophiles like amines or alcohols. A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like DBU or DIPEA are commonly used.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions, and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It is generally best to use a non-reactive, polar aprotic solvent.
-
Di-substitution: While this compound has only one leaving group, impurities in starting materials or complex reaction pathways could lead to unexpected products. Careful analysis of starting materials is recommended.
-
Hydrolysis of Starting Material: In the presence of water and base, the chloro-substituent can be hydrolyzed to a hydroxyl group. Ensure you are using anhydrous solvents and reagents if this is a concern.
-
Order of Addition: The order of reagent addition can influence side product formation. For instance, adding the base to the electrophile before the nucleophile can sometimes lead to increased side products.[2] A recommended order is often electrophile, followed by the nucleophile, and then the base.[2]
Q3: My product is difficult to purify. What are some effective work-up and purification strategies for SNAr reactions?
A3: Purification can be challenging, especially with residual high-boiling solvents like DMSO or DMF.
-
Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water to remove water-soluble byproducts and inorganic salts. If a basic catalyst or reagent was used, washing with a dilute acid solution can help remove it. Conversely, if an acidic byproduct is present, a wash with a dilute base is recommended.
-
Precipitation: Cooling the reaction mixture can sometimes cause the product to precipitate, allowing for collection by filtration.[1] This is particularly effective if the product has lower solubility in the reaction solvent at cooler temperatures.
-
Chromatography: Column chromatography on silica gel is a common method for purifying the final product. The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the SNAr of this compound?
A1: Polar aprotic solvents are generally the best choice. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate cations, leaving the nucleophile "naked" and more reactive.[1] In some cases, greener alternatives like Polyethylene Glycol (PEG-400) have been used effectively for similar heterocyclic systems.[3]
Q2: Do I need a base for my reaction?
A2: If your nucleophile is neutral (e.g., an amine or an alcohol), a base is typically required to deprotonate it and increase its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. For already anionic nucleophiles (e.g., a pre-formed sodium thiolate), a base may not be necessary. The strength of the base is also a factor to consider; stronger bases can lead to faster reactions.[2]
Q3: At what temperature should I run my reaction?
A3: This is highly dependent on the nucleophile and solvent used. Reactions with highly reactive nucleophiles may proceed at room temperature, while less reactive ones will likely require heating. A good starting point is often 80-120 °C. Monitoring the reaction by TLC or LC-MS is the best way to determine the optimal temperature. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions at elevated temperatures and pressures.[4]
Q4: What is the expected reactivity order for different nucleophiles?
A4: Generally, for SNAr reactions, the nucleophilicity trend is a good indicator of reactivity. For common nucleophiles used with this substrate, the order is typically:
Thiols (as thiolates) > Amines > Alcohols (as alkoxides)
The specific steric and electronic properties of the nucleophile will also play a significant role.
Data Presentation: Reaction Conditions for Structurally Related Systems
Since specific data for this compound is limited in the literature, the following table summarizes successful reaction conditions for the SNAr on the closely related 6,7-dimethoxy-2,4-dichloroquinazoline. These conditions can serve as an excellent starting point for your experiments.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | 6,7-dimethoxy-2,4-dichloroquinazoline[5] |
| 4-aminophenol | Dioxane | DIPEA | 80 | 12 | 60 | 6,7-dimethoxy-2,4-dichloroquinazoline[5] |
The following table provides general conditions for SNAr on various nitrogen-containing fused heterocycles.
| Nucleophile Type | Solvent | Temperature (°C) | Time | Notes |
| Primary and Secondary Amines | PEG-400 | 120 | 5 min | 2 equivalents of amine used.[3] |
| Substituted Anilines | DMSO or DMF | 80-100 | 4-12 h | Triethylamine used as a base.[6] |
Experimental Protocols
The following are general protocols that can be adapted for the nucleophilic aromatic substitution of this compound based on procedures for analogous heterocyclic systems.
Protocol 1: General Procedure for Reaction with Amines (Conventional Heating)
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2-1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Dioxane)
-
Base (e.g., DIPEA, K₂CO₃, 2.0 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine nucleophile, followed by the base.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Reaction with Thiols or Alcohols
-
Materials:
-
This compound (1.0 eq)
-
Thiol or alcohol nucleophile (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Strong base (e.g., NaH, NaOtBu, 1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, add the thiol or alcohol to the anhydrous solvent.
-
Cool the mixture in an ice bath and add the strong base portion-wise.
-
Stir for 30 minutes at room temperature to ensure complete formation of the thiolate or alkoxide.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for the SNAr of this compound.
Caption: Troubleshooting guide for improving low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Chloro-6,7-dimethoxyphthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Chloro-6,7-dimethoxyphthalazine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent system.- Too much solvent was used.- The cooling process was too rapid, leading to precipitation instead of crystallization.- The product is highly impure. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include ethanol/ethyl acetate mixtures or dichloromethane/hexane.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Consider a preliminary purification step, such as an extraction or a quick filtration through a silica plug, to remove major impurities. |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility properties to the desired product.- The impurity co-crystallizes with the product. | - Try a different solvent system for recrystallization.- If the impurity is the starting material (6,7-dimethoxyphthalazin-1(2H)-one), consider its higher polarity. A less polar solvent system might leave it behind.- If the impurity is less polar, a more polar recrystallization solvent might be effective.- For stubborn impurities, column chromatography is recommended. |
| Product Oily or Gummy After Recrystallization | - The presence of low-melting point impurities.- The solvent is not being fully removed.- The product itself has a low melting point (though unlikely for this compound). | - Attempt to triturate the oil with a poor solvent (like hexane or pentane) to induce solidification.- Ensure the purified solid is dried thoroughly under high vacuum.- If trituration fails, purify by column chromatography. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column.- The compound is degrading on the silica gel. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Start with mixtures of ethyl acetate and hexane.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Ensure the column is packed uniformly without air bubbles or channels.- If degradation is suspected (e.g., streaking on TLC with a baseline spot), consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent. |
| Product Won't Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate.- A small percentage of methanol (1-5%) in dichloromethane can be used for more polar compounds. |
| Multiple Spots on TLC After Purification | - Incomplete purification.- Decomposition of the product during purification or analysis. | - Repeat the purification step. If using chromatography, ensure fractions are collected and analyzed carefully to isolate the pure compound.- Check the stability of the compound in the solvents used. 1-chlorophthalazines can be susceptible to hydrolysis. Avoid prolonged exposure to protic or aqueous solvents if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most probable impurities depend on the synthetic route. A common synthesis involves the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Therefore, potential impurities include:
-
Unreacted Starting Material: 6,7-dimethoxyphthalazin-1(2H)-one. This is more polar than the product.
-
Hydrolysis Product: 6,7-dimethoxyphthalazin-1(2H)-one, formed by the reaction of the product with water.
-
Byproducts from the Chlorinating Agent: Residual phosphorus-containing byproducts. These are often removed during the aqueous workup.
Q2: What is a good starting point for recrystallizing this compound?
A2: A mixture of ethanol and ethyl acetate is a good starting point for recrystallization.[2] The compound is also soluble in dichloromethane and methanol, suggesting that solvent/anti-solvent systems like dichloromethane/hexane could also be effective.[]
Q3: How do I choose a solvent system for column chromatography?
A3: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4. For a compound like this compound, which is of "normal" polarity, start with varying ratios of ethyl acetate and hexane.
Typical TLC and Column Chromatography Solvent Systems
| Compound Polarity | Typical Solvent System | Notes |
| Non-polar Impurities | 5-20% Ethyl Acetate in Hexane | Will elute before the main product. |
| This compound | 20-50% Ethyl Acetate in Hexane | Adjust ratio to achieve an Rf of 0.2-0.4. |
| Polar Impurities (e.g., starting material) | 50-100% Ethyl Acetate in Hexane, or 1-5% Methanol in Dichloromethane | Will elute after the main product or may require a more polar solvent system. |
Q4: My purified product is a solid. What is its expected appearance and solubility?
A4: this compound is expected to be a solid at room temperature. It is soluble in dichloromethane and methanol.[]
Q5: Can this compound decompose during purification?
A5: Yes, the chloro-substituent on the phthalazine ring can be susceptible to nucleophilic substitution, particularly hydrolysis. If the crude product or purification solvents contain water, the chloro group can be replaced by a hydroxyl group, converting it back to the phthalazinone starting material. It is advisable to use dry solvents and minimize exposure to moisture.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent mixture (e.g., 1:1 ethanol/ethyl acetate) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf of ~0.3 and show separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
Technical Support Center: Troubleshooting Low Reactivity of Chloro-Heterocycles in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with challenging chloro-heterocycle substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a chloro-heterocycle is not proceeding. What are the most common reasons for failure?
A1: Low reactivity of chloro-heterocycles in Suzuki-Miyaura coupling is a frequent challenge. The primary reasons for reaction failure include:
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and less reactive compared to C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult for the palladium catalyst.[1][2]
-
Catalyst Deactivation: Heteroatoms (especially nitrogen) within the heterocyclic ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition before it can participate in the catalytic cycle.[1]
-
Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for activating the unreactive C-Cl bond. An unsuitable combination of these parameters can lead to reaction failure.[1]
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially when dealing with sluggish cross-coupling partners. To minimize homocoupling, consider the following:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[1]
-
Use a Pd(0) Source or an Efficient Precatalyst: Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst can mitigate this issue.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling reaction.
Q3: My Buchwald-Hartwig amination of a chloro-heterocycle is giving low yields. What are the key parameters to optimize?
A3: Low yields in the Buchwald-Hartwig amination of chloro-heterocycles often stem from the inertness of the C-Cl bond and potential catalyst inhibition. Key optimization parameters include:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and promoting reductive elimination. Ligands like XPhos, SPhos, and other Buchwald biarylphosphine ligands are often effective.[4][5]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[4][6]
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can significantly impact catalyst solubility and reactivity.[5][7]
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation barrier of the C-Cl bond.[4]
Q4: In my Sonogashira coupling with a chloro-heterocycle, I am not observing any product formation. What should I investigate first?
A4: The Sonogashira coupling of chloro-heterocycles is particularly challenging. Key areas to investigate are:
-
Catalyst System: A highly active catalyst system is essential. This often involves a palladium source (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., CuI). The choice of phosphine ligand is also critical, with bulky, electron-rich ligands often improving performance.[8][9] Copper-free conditions have also been developed and may be advantageous in some cases to avoid alkyne homocoupling (Glaser coupling).[9]
-
Base: A strong amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[8]
-
Solvent: Anhydrous and degassed solvents like DMF or THF are common.[8]
-
Reaction Temperature: Elevated temperatures are often necessary to drive the reaction to completion. Microwave heating can sometimes be beneficial in accelerating these sluggish couplings.[8][10]
Troubleshooting Guides
Low Conversion of Chloro-heterocycle
If you are observing low conversion of your starting chloro-heterocycle, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Catalyst Deactivation
Formation of palladium black is a common indicator of catalyst decomposition. The following decision tree can help address this issue:
Caption: Decision tree for addressing catalyst deactivation.
Data Presentation: Ligand and Base Effects
The choice of ligand and base is critical for successful cross-coupling of chloro-heterocycles. The following tables summarize the performance of different catalyst systems for various coupling reactions.
Table 1: Ligand Effect in Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | K₃PO₄ | Dioxane | 80 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 94 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 45 |
Table 2: Base Effect in Buchwald-Hartwig Amination of 2-Chloroquinoxaline [4]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 78 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 30 |
Table 3: Catalyst System Performance in Sonogashira Coupling of Chloro-pyrimidines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | DMF | 80 | 75 |
| 2 | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | THF | 65 | 68 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 82 |
| 4 | PdCl₂(PCy₃)₂ (2) | - | - | K₃PO₄ | Toluene | 110 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-heterocycle
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-heterocycle (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-heterocycle [4]
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the chloro-heterocycle (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of a Chloro-heterocycle [8]
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the chloro-heterocycle (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL), the base (e.g., DIPEA, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Caption: Simplified Sonogashira catalytic cycles (Pd/Cu catalyzed).
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
preventing byproduct formation in phthalazine synthesis
Welcome to the Technical Support Center for Phthalazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My phthalhydrazide synthesis from phthalic anhydride and hydrazine hydrate is giving a low yield, significantly less than the reported >90%. What are the likely causes and solutions?
A1: Low yields in this synthesis are common and can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure the reaction mixture is heated appropriately, typically around 120°C for at least 4 hours.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can be critical. While acetic acid is commonly used, exploring solvent-free conditions or different catalysts might improve yields.[1][3]
-
Byproduct Formation: The primary byproduct is often the kinetically favored, five-membered ring N-aminophthalimide, instead of the desired six-membered phthalhydrazide (a phthalazine-1,4-dione).[4][5] Formation of the thermodynamic product, phthalhydrazide, is favored by higher temperatures and longer reaction times.
-
Hydrolysis of Starting Material: Phthalic anhydride can hydrolyze to phthalic acid, especially in the presence of water. Phthalic acid is less reactive and can remain as an impurity.[6][7][8] Ensure you are using anhydrous reagents and solvents where possible.
-
Difficult Purification: Phthalhydrazide is often a solid that precipitates from the reaction mixture. Inefficient filtration or washing can lead to loss of product. Ensure the solid is thoroughly washed with a suitable solvent like petroleum ether to remove soluble impurities.[1][2]
Q2: I am observing significant impurities in my phthalazine synthesis. How can I improve the reaction's selectivity and minimize byproduct formation?
A2: Improving selectivity is key to a cleaner reaction and simpler purification. Consider the following strategies:
-
Temperature Control: Side reactions are often highly dependent on temperature. Lowering the reaction temperature can sometimes minimize the formation of unwanted byproducts, though this may require longer reaction times.[1] Conversely, for reactions where the desired product is the thermodynamic one, higher temperatures might be necessary to overcome the kinetic barrier for the formation of byproducts.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, in some syntheses of phthalazine derivatives, p-toluenesulfonic acid (PTSA) has been shown to result in cleaner reactions compared to sulfuric acid.[1]
-
Alternative Synthetic Routes: If a particular side reaction is persistent, it may be beneficial to explore a different synthetic pathway. For example, instead of starting from phthalic anhydride, synthesis from o-phthalaldehyde or a 2-acylbenzoic acid might offer a cleaner route to your specific target molecule.[3][9][10][11]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often lead to shorter reaction times and improved yields. This can be particularly effective in reducing the formation of thermally induced byproducts by providing rapid and uniform heating.[1]
Q3: During the synthesis of 1-chlorophthalazine from phthalazinone using phosphorus oxychloride (POCl₃), I'm getting a dark, impure product. What's going wrong?
A3: This is a common issue. The reaction with POCl₃ is vigorous and can lead to decomposition if not controlled properly. Here are some troubleshooting steps:
-
Temperature Control: The reaction is exothermic. It's crucial to control the temperature, often by adding the POCl₃ portion-wise at a reduced temperature and then gently heating to reflux.
-
Excess POCl₃: Using a large excess of POCl₃ can sometimes lead to charring and the formation of polymeric byproducts. Try using a more controlled stoichiometry.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically poured onto crushed ice to quench the excess POCl₃. This must be done carefully and with good stirring to dissipate the heat generated. An incomplete quench can leave reactive intermediates that decompose upon work-up.
-
Purification: The crude product often requires purification by chromatography or recrystallization to remove baseline impurities and colored byproducts.
Troubleshooting Guides
Guide 1: Synthesis of Phthalhydrazide from Phthalic Anhydride
This guide addresses common issues encountered during the synthesis of phthalhydrazide, a key intermediate for many phthalazine derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Formation of N-aminophthalimide byproduct; Hydrolysis of phthalic anhydride. | Monitor reaction by TLC to ensure completion. Optimize temperature (typically 120°C). Use of a co-solvent to ensure homogeneity. Ensure anhydrous conditions. |
| Product is a different color than expected (not white) | Presence of impurities from side reactions or starting materials. | Recrystallize the product from a suitable solvent (e.g., 0.1M KOH, ethanol, or DMF).[12] Ensure the purity of the starting phthalic anhydride. |
| Difficulty filtering the product | Very fine precipitate. | Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. Try adding a different solvent to induce precipitation. |
| Presence of starting material in the final product | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
Guide 2: Synthesis of 1,4-Disubstituted Phthalazines
This guide focuses on issues that may arise when synthesizing 1,4-disubstituted phthalazines, for example, from 1,4-dichlorophthalazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of mono-substituted and di-substituted products | Stoichiometry of the nucleophile is not optimized. Reaction time is insufficient for complete substitution. | Carefully control the stoichiometry of the nucleophile. For disubstitution, use at least two equivalents of the nucleophile. Monitor the reaction by TLC to follow the disappearance of the mono-substituted intermediate. |
| Low solubility of intermediates | The mono-substituted intermediate may precipitate out of solution. | Choose a solvent system that can keep all reactants and intermediates in solution. Higher boiling point solvents like DMF or DMSO might be necessary. |
| Formation of N-oxidized byproducts | If using oxidizing conditions at a later stage, the nitrogen atoms of the phthalazine ring can be oxidized. | When oxidation is required elsewhere in the molecule, choose a selective oxidizing agent that does not affect the phthalazine core, or use protecting groups for the nitrogen atoms. For example, using H₂O₂/Na₂WO₄ can be effective for oxidizing sulfanyl to sulfonyl groups without N-oxidation.[13] |
Experimental Protocols
Protocol 1: Optimized Synthesis of Phthalhydrazide
This protocol is adapted from literature procedures with modifications to enhance yield and purity.[1][2]
Materials:
-
Phthalic anhydride (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.
-
Slowly add hydrazine hydrate to the stirred solution.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The phthalhydrazide will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold petroleum ether to remove any remaining acetic acid and soluble impurities.
-
Dry the product under vacuum to obtain pure phthalhydrazide.
Visualizations
Reaction Pathway: Phthalic Anhydride to Phthalhydrazide
The following diagram illustrates the reaction mechanism for the formation of phthalhydrazide from phthalic anhydride and hydrazine, highlighting the potential for the formation of the N-aminophthalimide byproduct.
Caption: Reaction mechanism of phthalhydrazide synthesis.
Troubleshooting Workflow for Low Yield in Phthalazine Synthesis
This diagram presents a logical workflow for troubleshooting low-yield phthalazine synthesis reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. www-leland.stanford.edu [www-leland.stanford.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu.eg [bu.edu.eg]
- 12. lookchem.com [lookchem.com]
- 13. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 1-Chloro-6,7-dimethoxyphthalazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 1-Chloro-6,7-dimethoxyphthalazine. Given the challenges associated with the coupling of electron-rich chloro-heterocycles, this resource provides troubleshooting advice, frequently asked questions, recommended catalyst systems, and detailed experimental protocols to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenges arise from two main factors:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1]
-
Electron-Rich Heterocycle: The presence of two electron-donating methoxy groups increases the electron density on the phthalazine ring system. This can further deactivate the C-Cl bond towards oxidative addition by the electron-rich palladium(0) catalyst.[2] Additionally, the nitrogen atoms in the phthalazine core can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]
Q2: What type of palladium catalyst and ligand should I choose as a starting point?
A2: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1] It is highly recommended to start with more active, modern catalyst systems. The most successful catalysts for chloro-heterocycles typically involve a palladium precursor combined with a bulky, electron-rich phosphine ligand.
-
Recommended Starting Points:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands: Buchwald's biaryl phosphine ligands such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent choices.[4][5] These ligands are known to promote the crucial oxidative addition step and stabilize the active catalytic species.[6]
-
Pre-formed Catalysts: Using pre-formed palladium complexes or palladacycles that incorporate these bulky phosphine ligands can also be highly effective and offer greater consistency.[4][7][8]
-
Q3: What are the most common side reactions and how can I minimize them?
A3: The most common side reactions in this type of Suzuki coupling are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct instead of the desired coupled product.[1] To minimize this, ensure you are using dry solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. The choice of base is also critical; using a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) can sometimes help.[9]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the chloro-phthalazine. This is often promoted by the presence of oxygen.[1] To prevent this, it is crucial to thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom, particularly at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst choice is key to minimizing this side reaction.
Q4: Can the nitrogen atoms in the phthalazine ring poison the catalyst?
A4: Yes, the Lewis basic nitrogen atoms of the phthalazine ring can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive complexes.[3] This is a known issue with nitrogen-containing heterocycles. The use of sterically bulky ligands, such as the recommended SPhos or XPhos, can help mitigate this problem. The bulk of the ligand can sterically hinder the coordination of the phthalazine nitrogen to the palladium center, thus favoring the desired catalytic cycle.[1]
Catalyst System Performance on Analogous Chloro-Heterocycles
While specific data for this compound is limited, the following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of structurally similar, electron-rich chloro-heterocycles. This data serves as a strong guide for initial catalyst screening.
| Catalyst System (Pd Precursor + Ligand) | Substrate Example | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Pd(OAc)₂ + SPhos | 1-Chloro-3,6-dimethoxyisoquinoline | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High (Not specified) | [10][11] |
| Pd₂(dba)₃ + XPhos | 4-Chloro-7-azaindole | Cs₂CO₃ | Toluene | 110 | High (Not specified) | [4][5] |
| Pd(dppf)Cl₂ | 2-Chloropyridine derivative | K₂CO₃ | Dioxane/H₂O | 100 | 88 | [12] |
| Pd(OAc)₂ + PPh₃ | 2-Chloro-6-methoxypyridine | Na₂CO₃ | Toluene | 90 | 90 | [13] |
| t-BuXPhos Palladacycle | Chloro-heterocycle intermediate | DBU | t-AmOH | RT | 75 | [7] |
Note: Yields are highly substrate and reaction condition dependent. This table is intended for comparative purposes to guide initial catalyst selection.
Troubleshooting Guide
Problem 1: Low to no conversion of starting material.
| Question | Possible Cause | Suggested Solution |
| Is your catalyst system active enough for a C-Cl bond? | The energy barrier for oxidative addition of the C-Cl bond is high. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] | Switch to a more active system. Use a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. Consider using a pre-formed palladacycle.[4][6][7] |
| Is the reaction temperature high enough? | Insufficient thermal energy may prevent the reaction from overcoming the activation barrier. | Gradually increase the reaction temperature, typically in the range of 80-120 °C. For very unreactive substrates, microwave heating can sometimes be effective.[1] |
| Is your base effective and soluble? | The base is crucial for the transmetalation step.[14] Poor solubility or inappropriate strength can stall the reaction. | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. If base solubility is an issue, use a mixed solvent system like dioxane/water or toluene/water.[1] |
| Is the system truly free of oxygen? | The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[1] | Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction.[10] |
Problem 2: Significant formation of side products (e.g., homocoupled or protodeboronated products).
| Question | Possible Cause | Suggested Solution |
| Are you observing significant amounts of your boronic acid starting material converted to the corresponding arene? | This is likely protodeboronation, caused by excess water or other proton sources. | Use anhydrous solvents. Ensure your base is not excessively hydrated. Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[1] |
| Are you seeing dimers of your starting materials? | This is homocoupling, often caused by oxygen in the reaction mixture. | Improve degassing procedures for all solvents and reagents. Ensure a leak-proof inert atmosphere setup.[1] |
| Is your product decomposing? | High temperatures over extended periods can lead to product degradation. | Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try running the reaction at a lower temperature for a longer duration. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point based on successful couplings of similar chloro-heterocyclic systems.[10][11]
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene). The typical concentration is 0.1 to 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening of Catalyst Systems
A systematic screening approach is the most effective way to identify the optimal conditions for your specific coupling partners.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of this compound, the boronic acid, and the base in the chosen degassed solvent.
-
Array Setup: In an array of reaction vials (e.g., in a 24-well plate), add the appropriate palladium precursors and ligands to be screened.
-
Reagent Addition: Dispense the stock solutions of the starting material, boronic acid, and base into each vial.
-
Execution: Seal the vials and place the array on a heating block set to the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the conversion and yield in each vial using LC-MS or GC-MS with an internal standard. This allows for a direct comparison of catalyst performance.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-6,7-dimethoxyphthalazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the reactivity of 1-Chloro-6,7-dimethoxyphthalazine in nucleophilic aromatic substitution (SNAr) reactions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and summarized data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is an activated halo-heterocycle susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 1-position is activated by the electron-withdrawing effect of the adjacent nitrogen atom in the phthalazine ring, facilitating its displacement by a variety of nucleophiles.
Q2: How does solvent choice impact the reaction rate of nucleophilic substitution on this compound?
A2: Solvent polarity plays a crucial role in the rate of SNAr reactions. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can solvate the cationic species but do not strongly solvate the anionic nucleophile, thus increasing its effective nucleophilicity and accelerating the reaction. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction rate.
Q3: What are common side reactions to consider, and how can they be minimized by solvent selection?
A3: Common side reactions include the formation of byproducts from the reaction with the solvent itself (e.g., alcoholysis in alcohol solvents at high temperatures) or undesired reactions of the nucleophile. Using a non-reactive, aprotic solvent can minimize solvent-related side products. Additionally, the choice of solvent can influence the solubility of reactants and products, and careful selection can prevent the precipitation of starting materials or intermediates, which could lead to incomplete reactions.
Q4: Is it necessary to use a base in these reactions?
A4: The necessity of a base depends on the nucleophile. When using neutral nucleophiles like amines, a base is often added to neutralize the HCl generated during the reaction, which can protonate the starting amine and render it non-nucleophilic. For anionic nucleophiles, such as alkoxides or thiolates, a base may not be required if the nucleophile is generated in situ or used as a salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reactivity of the nucleophile. 2. Poor solubility of starting materials. 3. Reaction temperature is too low. 4. Deactivation of the nucleophile by protonation. | 1. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to enhance nucleophilicity. 2. Choose a solvent that dissolves all reactants at the reaction temperature. 3. Increase the reaction temperature or consider microwave-assisted synthesis. 4. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge protons. |
| Formation of Multiple Products | 1. Reaction with the solvent. 2. The nucleophile has multiple reactive sites. 3. The product is unstable under the reaction conditions. | 1. Use an aprotic, non-reactive solvent. 2. Employ protecting groups on the nucleophile to ensure regioselectivity. 3. Monitor the reaction progress and stop it once the desired product is formed. Consider milder reaction conditions. |
| Starting Material Remains Unchanged | 1. Reaction conditions are too mild. 2. The nucleophile is not potent enough. 3. Inadequate mixing due to poor solubility. | 1. Increase the temperature, reaction time, or switch to a more activating solvent. 2. Use a stronger nucleophile or generate the anionic form in situ with a strong base. 3. Ensure efficient stirring and choose a solvent with better solubility characteristics. |
| Product is Difficult to Purify | 1. The product has similar polarity to the starting material or byproducts. 2. The product is an oil that is difficult to crystallize. | 1. Optimize the reaction to go to completion to simplify purification. Explore different chromatography conditions (e.g., different solvent systems, different stationary phases). 2. Attempt salt formation or derivatization to induce crystallization. |
Data Presentation: Solvent Effects on Nucleophilic Substitution
While specific comparative studies on this compound are limited, the following tables summarize reaction conditions from analogous systems to provide guidance on solvent selection.
Table 1: Reactions with Amine Nucleophiles
| Substrate | Nucleophile | Solvent | Conditions | Yield | Reference |
| 1-Chloro-4-(2'-thienyl)-phthalazine | Piperidine | Acetone | Reflux, 3-15 h | 47-84% | [1][2] |
| 1-Chloro-5,7-dimethoxyphthalazine | 4-Amino-1-benzylpiperidine | Not specified | Not specified | Not specified | [3] |
| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines | Isopropanol | Reflux, 5 h | Good | [4] |
| 4-Chloro-6,7-dimethoxyquinoline | Amines | DMF, NMP, or solvent-free | Microwave, 120-150 °C, 10-30 min | High | [4] |
Table 2: Reactions with Thiol Nucleophiles
| Substrate | Nucleophile | Solvent | Conditions | Yield | Reference |
| 6,7-Dichloro-phthalazine-5,8-dione | Aryl thiols | Ethanol | Reflux | Moderate | [5] |
| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | Not specified | Not specified | Not specified | [6] |
Table 3: Reactions with Alkoxide Nucleophiles
| Substrate | Nucleophile | Solvent | Conditions | Yield | Reference |
| 4-Aryl-1-chloro-6,7-dimethoxyphthalazine | Sodium Methoxide | Methanol | Not specified | Not specified | [7] |
| 2,6-Dichlorotoluene | Sodium Methoxide | Aprotic polar solvent | 40-170 °C, 2-20 h | >93% |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine nucleophile (1.2 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.5 equivalents)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the solution.
-
Add the non-nucleophilic base (1.5 - 2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualization
Caption: General experimental workflow for the nucleophilic substitution of this compound.
Caption: Troubleshooting flowchart for low product yield in SNAr reactions.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. sciforum.net [sciforum.net]
- 3. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antifungal activity of 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
managing reaction scale-up for 1-Chloro-6,7-dimethoxyphthalazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the reaction scale-up for the synthesis of 1-Chloro-6,7-dimethoxyphthalazine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 6,7-dimethoxyphthalazin-1(2H)-one, from a suitably substituted benzene derivative. The second step is the chlorination of this phthalazinone intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to yield the final product.
Q2: What are the primary challenges when scaling up the chlorination step?
A2: Scaling up the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one presents several key challenges:
-
Exothermic Reaction Control: The reaction with phosphorus oxychloride can be highly exothermic. Managing heat removal is critical on a larger scale to prevent runaway reactions and the formation of degradation byproducts.
-
Reagent Addition and Mixing: Ensuring uniform mixing of the solid phthalazinone with the dense phosphorus oxychloride is more difficult in large reactors. Poor mixing can lead to localized overheating and incomplete reactions.
-
Work-up and Quenching: The quenching of excess POCl₃ with water is extremely hazardous and exothermic. This step requires careful engineering controls, such as slow reverse quenching onto ice, to manage the release of heat and HCl gas.
-
Product Isolation and Purification: Crystallization of the final product may be affected by different cooling profiles and impurity levels at scale, potentially impacting yield and purity.
Q3: What are the critical process parameters to monitor during the scale-up?
A3: Careful monitoring of the following parameters is crucial for a successful and safe scale-up:
-
Temperature: Both during reagent addition and reflux, precise temperature control is essential.
-
Addition Rate: The rate of addition of the chlorinating agent should be carefully controlled to manage the exotherm.
-
Agitation Speed: Efficient stirring is necessary to ensure homogeneity and prevent localized hot spots.
-
Reaction Completeness: Monitoring the reaction progress using techniques like HPLC or TLC is important to determine the optimal reaction time and avoid the formation of impurities from prolonged heating.
-
Pressure: During the quench, pressure can build up due to the evolution of HCl gas. The reactor must be properly vented.
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes, this synthesis involves hazardous materials and reactions. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Both the chlorination reaction and the quenching of POCl₃ must be performed in a well-ventilated fume hood or a contained reactor system due to the evolution of corrosive HCl gas.
-
Quenching Procedure: The quenching of POCl₃ is highly dangerous. It should be done with extreme caution, typically by slowly adding the reaction mixture to a large excess of ice and water, or vice-versa with careful temperature control.
-
Material Compatibility: Ensure that the reactor and associated equipment are made of materials compatible with corrosive reagents like POCl₃ and HCl (e.g., glass-lined steel).
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Monitor the reaction using HPLC or TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature cautiously. - Check Reagent Stoichiometry: Ensure that a sufficient excess of the chlorinating agent (e.g., POCl₃) is used, as some may be consumed by trace amounts of water. |
| Product Degradation | - Excessive Temperature or Reaction Time: Overheating or prolonged reaction times can lead to the formation of dark, tarry byproducts.[1] Optimize the reaction conditions to find the balance between completion and degradation. - Poor Temperature Control: Localized overheating due to inefficient stirring can cause degradation. Ensure vigorous and consistent agitation throughout the reaction.[1] |
| Losses During Work-up | - Precipitation Issues: If the product precipitates during the quenching step, it may be difficult to handle. Consider extracting the product with a suitable organic solvent (e.g., dichloromethane, chloroform) before full precipitation. - Incomplete Crystallization: Optimize the crystallization solvent and temperature profile to maximize the recovery of the purified product. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Material | - Increase Reaction Time/Temperature: As with low yield, ensure the reaction has gone to completion. - Improve Mixing: On a larger scale, inefficient mixing can leave pockets of unreacted starting material. Evaluate and optimize the reactor's agitation system. |
| Formation of Dichloro Byproducts | - Strict Temperature Control: Over-chlorination can sometimes occur at higher temperatures. Maintain the reaction temperature within the optimal range. - Stoichiometry Control: Avoid using an excessive excess of the chlorinating agent. |
| Hydrolysis of Product | - Inadequate Drying: The presence of water during the reaction can lead to side reactions. Ensure all reagents and glassware are thoroughly dried. - Work-up Conditions: During the aqueous work-up, the chloro group can be susceptible to hydrolysis back to the hydroxyl group. Minimize the time the product is in contact with the aqueous phase, especially at elevated temperatures. |
| Dark/Tarry Byproducts | - Reaction Temperature Too High: Excessive heat can cause decomposition and polymerization.[1] Strictly maintain the reaction temperature within the optimal range. Consider portion-wise addition of reagents to control the initial exotherm. |
Quantitative Data Summary
The following table presents a comparison of typical reaction parameters for the chlorination step at a laboratory scale versus a hypothetical pilot plant scale.
| Parameter | Lab Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) | Scale-up Considerations |
| Starting Material | 6,7-dimethoxyphthalazin-1(2H)-one | 6,7-dimethoxyphthalazin-1(2H)-one | Ensure consistent purity of starting material. |
| Chlorinating Agent | POCl₃ (e.g., 5-10 vol eq.) | POCl₃ (e.g., 3-6 vol eq.) | Volume of POCl₃ is often reduced at scale to improve process mass intensity and ease of work-up. |
| Catalyst (optional) | N,N-dimethylaniline (catalytic) | N,N-dimethylaniline (catalytic) | Ensure efficient mixing to distribute the catalyst. |
| Temperature | Reflux (approx. 105-110 °C) | Reflux (approx. 105-110 °C) | Heat transfer is less efficient at scale; requires a reactor with a suitable heating jacket and overhead condenser. |
| Reaction Time | 2-4 hours | 3-6 hours | Reaction may be slightly longer due to mixing and heat transfer limitations. Monitor by in-process controls. |
| Typical Yield | 85-95% | 80-90% | Yields are often slightly lower at scale due to transfer losses and handling complexities. |
| Purity (crude) | >95% | >92% | Purity may be slightly lower before purification due to less ideal conditions. |
Experimental Protocols
Protocol 1: Synthesis of 6,7-dimethoxyphthalazin-1(2H)-one
This protocol is based on standard procedures for the synthesis of phthalazinone derivatives.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphthalic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents).
-
Solvent Addition: Add a suitable solvent such as ethanol or water.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield 6,7-dimethoxyphthalazin-1(2H)-one.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure based on common chlorination methods for heterocyclic ketones.[2][3]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6,7-dimethoxyphthalazin-1(2H)-one (1 equivalent).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask with stirring. If used, a catalytic amount of N,N-dimethylaniline can be added.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC or HPLC.
-
Work-up (Quenching): After cooling the reaction mixture, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate a large amount of HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the chlorination reaction scale-up.
References
Technical Support Center: Overcoming Solubility Issues of Phthalazine Derivatives During Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during the purification of phthalazine derivatives.
I. Understanding Phthalazine Derivative Solubility
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry.[1] A common hurdle in their synthesis and development is their often limited solubility in common organic solvents, which can complicate purification processes.
General Solubility Profile:
Phthalazine itself is sparingly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and acetone.[1] The solubility is influenced by factors like temperature and pH.[1] For substituted phthalazine derivatives, solubility can vary significantly based on the nature and position of the substituents. Polar functional groups can enhance aqueous solubility, while larger, nonpolar moieties tend to decrease it.
Qualitative Solubility of Phthalazine Derivatives in Common Solvents
| Derivative Type | Water | Methanol | Ethanol | Acetone | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Phthalazine (unsubstituted) | Sparingly Soluble[1] | Soluble[1] | Soluble[1] | Soluble[1] | Soluble | Soluble |
| Phthalazinones | Generally Poorly Soluble | Moderately Soluble | Moderately Soluble | Sparingly Soluble | Moderately Soluble | Soluble |
| Halogenated Phthalazines | Insoluble | Sparingly Soluble | Sparingly Soluble | Moderately Soluble | Soluble | Soluble |
| Amino-substituted Phthalazines | Variable (pH-dependent) | Soluble | Soluble | Moderately Soluble | Sparingly Soluble | Soluble |
| Alkoxy-substituted Phthalazines | Generally Insoluble | Moderately Soluble | Moderately Soluble | Soluble | Soluble | Soluble |
II. Troubleshooting Guides
A. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it is highly dependent on the compound's solubility profile.
Q1: My phthalazine derivative will not dissolve in any single solvent for recrystallization. What should I do?
A1: This is a common issue with poorly soluble compounds. A mixed-solvent recrystallization is the recommended approach.
-
Strategy: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid (cloudy). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Mixed-Solvent Systems:
-
Methanol/Water
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point.
-
Solutions:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration.
-
Slower Cooling: Allow the flask to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[2]
-
Q3: I have very low recovery after recrystallization. What are the likely causes?
A3: Low recovery is often due to using too much solvent or premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Prevent Premature Crystallization: If you need to perform a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the compound from crystallizing on the filter.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.
-
Use Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]
-
B. Column Chromatography
Column chromatography is a versatile purification technique, but challenges can arise with poorly soluble compounds and basic nitrogen heterocycles.
Q1: My phthalazine derivative is not soluble in the mobile phase I want to use for column chromatography. What are my options?
A1: This can be a significant challenge. Here are a few strategies:
-
Dry Loading: Dissolve your compound in a suitable solvent in which it is highly soluble (e.g., DCM or DMF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column.
-
Stronger Eluent for Loading: Dissolve the sample in a minimal amount of a stronger eluent than your starting mobile phase. Load this solution onto the column, ensuring it is a narrow band. Be aware that this can sometimes affect the separation efficiency at the beginning of the elution.
-
Alternative Stationary Phase: Consider using a different stationary phase where your compound might have better compatibility with the mobile phase.
Q2: I am observing significant peak tailing when purifying my basic phthalazine derivative on a silica gel column. How can I improve the peak shape?
A2: Peak tailing with basic compounds on silica gel is often due to strong interactions with acidic silanol groups on the stationary phase.[4]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interactions with your basic compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like amino-propylated silica.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography on a C18 column can be a good alternative.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving phthalazine derivatives?
A1: There is no single "best" solvent, as solubility is highly dependent on the specific derivative. However, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often good starting points for dissolving a wide range of phthalazine derivatives, especially for initial solubility screening or for preparing samples for chromatography. For recrystallization, alcohols like methanol and ethanol are commonly used, often in combination with water.[1]
Q2: How can I improve the solubility of my phthalazine derivative without chemically modifying it?
A2: Several physical modification techniques can enhance solubility:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosization) increases the surface area-to-volume ratio, which can lead to faster dissolution rates.
-
Solid Dispersions: Dispersing the phthalazine derivative in a highly soluble carrier matrix can improve its dissolution characteristics.
-
Use of Co-solvents: As discussed in the recrystallization section, using a mixture of a "good" and a "poor" solvent can be an effective way to manage solubility.
Q3: Is Supercritical Fluid Chromatography (SFC) a good option for purifying poorly soluble phthalazine derivatives?
A3: Yes, SFC can be an excellent technique, particularly for less polar and thermally labile phthalazine derivatives. Supercritical carbon dioxide, the primary mobile phase in SFC, has good solvating power for many organic compounds.[5] The solubility of the compound in the supercritical fluid can be fine-tuned by adjusting the pressure, temperature, and the type and percentage of co-solvent (e.g., methanol).[5][6] This allows for precise control over the separation. SFC also has the advantage of being a "green" chemistry technique due to the reduced use of organic solvents.
IV. Experimental Protocols
A. Protocol for Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which your phthalazine derivative is soluble at elevated temperatures and a "poor" solvent in which it is insoluble or sparingly soluble. The two solvents must be miscible.
-
Dissolution: Place the crude phthalazine derivative in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
B. Protocol for Column Chromatography with Dry Loading
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude phthalazine derivative in a suitable volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
-
Column Loading:
-
Carefully add the powdered sample-silica mixture to the top of the packed column, ensuring an even layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
C. Protocol for Supercritical Fluid Chromatography (SFC) Purification
-
Analytical Method Development (Scouting):
-
Dissolve a small amount of the crude phthalazine derivative in a suitable solvent (e.g., methanol, DMSO).
-
Screen different SFC columns (e.g., 2-ethylpyridine, silica, cyano) with a generic gradient of a co-solvent (e.g., methanol with a basic additive like ammonium hydroxide) in supercritical CO2.
-
Optimize the gradient, temperature, and back-pressure to achieve the best separation of the target compound from its impurities.
-
-
Preparative Scale-Up:
-
Based on the optimized analytical method, select the appropriate preparative SFC column with the same stationary phase.
-
Scale the injection volume and flow rate according to the dimensions of the preparative column.
-
Dissolve the bulk of the crude product in a minimal amount of a suitable solvent. For poorly soluble compounds, DMSO can be an effective choice.[7]
-
-
Purification and Fraction Collection:
-
Perform the preparative SFC run using the scaled-up conditions.
-
Collect the fractions corresponding to the peak of the purified phthalazine derivative.
-
-
Isolation:
-
Evaporate the solvent from the collected fractions to obtain the purified compound. The use of CO2 as the primary mobile phase significantly reduces the amount of organic solvent to be removed.
-
V. Visualizations
Caption: A workflow for selecting and troubleshooting purification methods for phthalazine derivatives.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
minimizing homocoupling in Suzuki reactions of 1-Chloro-6,7-dimethoxyphthalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during the Suzuki-Miyaura cross-coupling of 1-Chloro-6,7-dimethoxyphthalazine.
Troubleshooting Guides
High levels of homocoupling byproducts are a common issue in Suzuki reactions, leading to reduced yields of the desired product and complex purification procedures. The following guide provides a systematic approach to diagnosing and resolving this issue.
Issue: Significant Formation of Homocoupling Byproduct
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in the Suzuki reaction of this compound?
A1: Homocoupling of the boronic acid partner is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the coupling of two boronic acid molecules. Rigorous exclusion of oxygen is the most critical step to prevent this.[1][2]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.[1][2] This is often a problem at the beginning of the reaction.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of the palladium source is crucial.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ.[2]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly without a pre-reduction step that can consume the boronic acid.
-
Palladium precatalysts (e.g., Buchwald's G3 and G4 precatalysts) are often the best choice as they are designed to generate the active Pd(0) species cleanly and efficiently, which can significantly minimize side reactions like homocoupling.
Q3: What role do ligands play in minimizing homocoupling?
A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands such as SPhos or XPhos. Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is necessary to activate the boronic acid for transmetalation, but an inappropriate choice can increase homocoupling. Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH). These weaker bases are generally less likely to promote side reactions.
Q5: What is the influence of solvents and temperature on homocoupling?
A5: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also help suppress homocoupling, as higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.
Q6: Are there any procedural modifications that can help reduce homocoupling?
A6: Yes, several procedural adjustments can be made:
-
Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the this compound.
-
Rigorous degassing: As mentioned, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield of the desired product versus the homocoupling byproduct in a typical Suzuki reaction with a chloro-N-heterocycle. Note: This data is representative and optimization for this compound is recommended.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Homocoupling (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 65 | 25 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 92 | <5 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 | 10 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 90 | 95 | <3 |
| 5 | Pd(OAc)₂ (2) | SPhos (2.5) | NaOH (2) | Dioxane/H₂O | 100 | 50 | 35 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Minimized Homocoupling
This protocol provides a robust starting point and may require optimization for specific boronic acids.
Reaction Setup:
Caption: General experimental workflow for the Suzuki coupling.
Detailed Steps:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-6,7-dimethoxyphthalazine and 1,4-Dichloro-6,7-dimethoxyphthalazine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-chloro-6,7-dimethoxyphthalazine and 1,4-dichloro-6,7-dimethoxyphthalazine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two scaffolds is crucial for the efficient design and synthesis of novel phthalazine-based compounds in medicinal chemistry and materials science. While direct comparative kinetic studies are not extensively documented in publicly available literature, this guide extrapolates from established principles of SNAr on related heterocyclic systems to provide a robust theoretical and practical framework for the researcher.
Theoretical Reactivity Profile
The reactivity of chlorophthalazines in SNAr reactions is governed by the electron-deficient nature of the phthalazine ring, which is further influenced by the number and position of chloro substituents and the electronic effects of the methoxy groups.
This compound possesses a single leaving group at the C1 position. The pyridazinic nitrogens strongly withdraw electron density from the ring, activating the C1 position for nucleophilic attack. The electron-donating methoxy groups at the C6 and C7 positions, while activating the benzene portion of the molecule towards electrophilic substitution, have a less pronounced effect on the nucleophilic substitution at the electron-deficient pyridazine ring.
1,4-Dichloro-6,7-dimethoxyphthalazine , on the other hand, features two potential sites for nucleophilic attack. The presence of a second chlorine atom is expected to further increase the electrophilicity of the phthalazine core through inductive electron withdrawal, making the ring system more reactive towards nucleophiles compared to its monochloro counterpart.
In analogous systems like 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position.[1] This regioselectivity is attributed to the differential activation of the chloro-substituted carbons by the heterocyclic nitrogen atoms. A similar phenomenon can be anticipated for 1,4-dichloro-6,7-dimethoxyphthalazine, where one chloro position will be significantly more susceptible to initial substitution than the other. The initial substitution product, a mono-substituted chlorophthalazine, will then be less reactive towards a second substitution due to the introduction of an electron-donating group.
Predicted Reactivity Comparison
The following table summarizes the anticipated differences in reactivity based on theoretical principles.
| Feature | This compound | 1,4-Dichloro-6,7-dimethoxyphthalazine | Rationale |
| Overall Reactivity | Lower | Higher | The two chlorine atoms in the dichloro-derivative have a cumulative electron-withdrawing effect, making the phthalazine ring more electrophilic and thus more susceptible to nucleophilic attack. |
| Reaction Profile | Single substitution product | Potential for mono- and di-substitution products. The first substitution is expected to be faster than the second. | The dichloro-derivative offers two sites for reaction. After the first substitution with an electron-donating nucleophile, the ring becomes less electron-deficient, deactivating it towards a second substitution. |
| Regioselectivity | N/A (single reaction site) | High regioselectivity for the first substitution is expected. | Based on analogous heterocyclic systems, one of the chloro positions (likely C1 or C4) will be electronically favored for the initial nucleophilic attack. |
Experimental Design for a Comparative Reactivity Study
To empirically determine the relative reactivity, a parallel experiment can be conducted. The following protocol outlines a method for comparing the rate of substitution with a common nucleophile, such as morpholine.
Objective: To compare the reaction rates of this compound and 1,4-dichloro-6,7-dimethoxyphthalazine with morpholine under identical conditions.
Materials:
-
This compound
-
1,4-Dichloro-6,7-dimethoxyphthalazine
-
Morpholine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
An internal standard (e.g., dodecane)
-
Reaction vials
-
Heating block or oil bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) equipment
Experimental Protocol:
-
Preparation of Reaction Solutions:
-
In separate, labeled reaction vials, prepare solutions of this compound (0.1 mmol) and 1,4-dichloro-6,7-dimethoxyphthalazine (0.1 mmol) in anhydrous DMF (2 mL).
-
To each vial, add the internal standard (0.05 mmol).
-
In a separate vial, prepare a solution of morpholine (0.1 mmol) in anhydrous DMF (1 mL).
-
-
Reaction Initiation and Monitoring:
-
Place the vials containing the phthalazine derivatives in a pre-heated block at 80°C.
-
At time t=0, add the morpholine solution to each reaction vial simultaneously.
-
At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) and water.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC.
-
Quantify the disappearance of the starting material and the appearance of the product(s) by integrating the peak areas relative to the internal standard.
-
For the 1,4-dichloro-6,7-dimethoxyphthalazine reaction, monitor the formation of both the mono- and di-substituted products.
-
-
Data Presentation:
-
Plot the concentration of the starting materials and products as a function of time for both reactions.
-
Calculate the initial reaction rates and/or the reaction half-lives to quantitatively compare the reactivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the proposed comparative experiment.
Caption: Experimental workflow for the comparative reactivity study.
General Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.
Caption: Generalized SNAr mechanism for the two phthalazine derivatives.
Conclusion
Based on fundamental principles of organic chemistry, 1,4-dichloro-6,7-dimethoxyphthalazine is predicted to be more reactive towards nucleophilic aromatic substitution than this compound . The presence of a second electron-withdrawing chlorine atom enhances the electrophilicity of the phthalazine ring system. Furthermore, the reaction of the dichloro-derivative is expected to proceed with high regioselectivity for the initial substitution. The provided experimental protocol offers a clear and straightforward method for empirically verifying these theoretical predictions and for quantifying the reactivity difference. This understanding is essential for the strategic design of synthetic routes to novel and complex phthalazine-based molecules.
References
Chloro-Phthalazines vs. Bromo-Phthalazines: A Comparative Guide to Reactivity in Key Organic Reactions
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of chloro-phthalazines and bromo-phthalazines, two key intermediates in the synthesis of novel pharmaceutical agents and functional materials. Understanding the nuanced differences in their reactivity is crucial for reaction design, optimization, and the strategic construction of complex molecular architectures. This document outlines their comparative performance in essential transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and illustrative experimental data.
Executive Summary: Reactivity at a Glance
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halo-phthalazines generally follows the established trend for aryl halides, with bromo-phthalazines exhibiting greater reactivity than their chloro- counterparts. This is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
However, in nucleophilic aromatic substitution reactions, this trend is not as straightforward and can be influenced by the nature of the nucleophile and the position of the halogen on the phthalazine ring. The inherent electronic properties of the phthalazine nucleus, with its electron-deficient diazine ring, render both chloro- and bromo-phthalazines susceptible to nucleophilic attack.
Comparative Reactivity Data
The following tables summarize the expected reactivity and typical reaction outcomes for chloro- and bromo-phthalazines in key synthetic transformations. The data is compiled from literature precedents on phthalazines and analogous heterocyclic systems.
Table 1: Suzuki-Miyaura Cross-Coupling
| Substrate | Relative Reactivity | Typical Yield Range | Notes |
| Bromo-phthalazine | Higher | 70-95% | Generally requires milder reaction conditions (lower temperatures, shorter reaction times) compared to chloro-phthalazines. |
| Chloro-phthalazine | Lower | 50-85% | Often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to achieve comparable yields to bromo-phthalazines.[1] |
Table 2: Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Typical Yield Range | Notes |
| Bromo-phthalazine | Higher | 65-90% | More readily undergoes oxidative addition, leading to higher efficiency under standard conditions.[2] |
| Chloro-phthalazine | Lower | 40-80% | Requires more sophisticated catalyst systems, often employing sterically hindered and electron-rich ligands, to overcome the stronger C-Cl bond. |
Table 3: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Relative Reactivity | Typical Yield Range | Notes |
| Bromo-phthalazine | Generally Higher | 75-98% | The C-Br bond is a good leaving group in SNAr reactions on electron-deficient heterocycles. |
| Chloro-phthalazine | Generally Lower | 60-95% | While chlorine is a poorer leaving group than bromine, the strong activation provided by the phthalazine ring often allows for high-yielding substitutions, sometimes requiring slightly harsher conditions.[3] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halo-Phthalazine
Materials:
-
Halo-phthalazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the halo-phthalazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Halo-Phthalazine
Materials:
-
Halo-phthalazine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk tube.
-
Add the halo-phthalazine, amine, and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C, stirring until completion (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of a Halo-Phthalazine
Materials:
-
Halo-phthalazine (1.0 mmol)
-
Nucleophile (e.g., piperidine, 1.5 mmol)
-
Base (if required, e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Ethanol, DMF, or NMP, 10 mL)
Procedure:
-
Dissolve the halo-phthalazine in the chosen solvent in a round-bottom flask.
-
Add the nucleophile and the base (if necessary).
-
Heat the reaction mixture to a suitable temperature (can range from room temperature to reflux) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and general experimental workflows for the discussed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Validating the Structure of 1-Chloro-6,7-dimethoxyphthalazine: A Comparative NMR Analysis
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of 1-Chloro-6,7-dimethoxyphthalazine through a comparative analysis of predicted and experimental Nuclear Magnetic Resonance (NMR) data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed examination of its spectral characteristics.
The correct structural assignment of novel or synthesized compounds is a cornerstone of chemical research and development. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as a primary and powerful tool for the elucidation of molecular structures. In this guide, we present a thorough analysis of the ¹H and ¹³C NMR spectra of this compound, comparing computationally predicted chemical shifts with experimental data from structurally related analogs to confirm its proposed structure.
Structural Elucidation via NMR Spectroscopy
The validation of the this compound structure relies on the careful assignment of each proton and carbon signal in its NMR spectra. The expected structure features a phthalazine core with a chlorine atom at the 1-position and two methoxy groups at the 6- and 7-positions. This substitution pattern gives rise to a unique set of chemical shifts and coupling patterns that serve as a molecular fingerprint.
Due to the absence of readily available experimental NMR data for this compound in the public domain, a robust validation was performed by comparing predicted NMR data for the target molecule with experimental data for the closely related compounds: 1-chlorophthalazine and 6,7-dimethoxyphthalazine. This comparative approach allows for the confident assignment of the signals corresponding to the different parts of the molecule.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the reference compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Position | Predicted for this compound | Experimental for 1-Chlorophthalazine | Experimental for 6,7-Dimethoxyphthalazine |
| H-4 | 8.16 | 8.25 | - |
| H-5 | 7.31 | 7.95 | 7.25 |
| H-8 | 7.89 | 8.05 | 7.25 |
| 6-OCH₃ | 4.05 | - | 4.08 |
| 7-OCH₃ | 4.05 | - | 4.08 |
| H-Ar (unsubstituted ring) | - | 7.85-7.92 (m) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | Predicted for this compound | Experimental for 1-Chlorophthalazine | Experimental for 6,7-Dimethoxyphthalazine |
| C-1 | 152.8 | 152.0 | - |
| C-4 | 126.9 | 127.5 | - |
| C-4a | 124.5 | 125.0 | 125.2 |
| C-5 | 106.8 | 129.0 | 107.5 |
| C-6 | 155.2 | 129.0 | 154.8 |
| C-7 | 155.2 | 134.2 | 154.8 |
| C-8 | 106.8 | 134.2 | 107.5 |
| C-8a | 135.2 | 135.0 | 135.5 |
| 6-OCH₃ | 56.4 | - | 56.3 |
| 7-OCH₃ | 56.4 | - | 56.3 |
Experimental Protocols
While specific experimental data for this compound is not presented, the following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra, which would be suitable for the validation of this compound.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Temperature: 298 K
-
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using NMR spectroscopy is illustrated in the following diagram.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
By following this structured approach of data prediction, comparison with known analogs, and systematic signal assignment, the chemical structure of this compound can be confidently validated. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Chloro-6,7-dimethoxyphthalazine and its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, this guide provides a comprehensive comparison of mass spectrometry-based analysis for 1-Chloro-6,7-dimethoxyphthalazine and its derivatives. We delve into predicted fragmentation patterns, detail experimental protocols, and weigh the performance against alternative analytical techniques, supported by data from analogous compounds.
The structural elucidation of phthalazine derivatives is a critical step in medicinal chemistry, given their broad spectrum of pharmacological activities. Mass spectrometry stands as a premier technique for confirming molecular weights and unraveling complex fragmentation pathways, offering deep insights into molecular structure. This guide focuses on this compound, a representative member of this class, to illustrate the power and nuances of mass spectrometric analysis.
Unveiling the Molecular Fingerprint: Mass Spectrometry Data
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. The predicted ESI-MS data for this compound (Molecular Formula: C₁₀H₉ClN₂O₂, Monoisotopic Mass: 224.0353 Da) is summarized below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.0425 |
| [M+Na]⁺ | 247.0244 |
| [M+K]⁺ | 262.9983 |
| [M+NH₄]⁺ | 242.0691 |
| [M-H]⁻ | 223.0280 |
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. Based on the fragmentation patterns of related phthalazine and chloro-dimethoxy substituted heterocyclic compounds, a plausible EI-MS fragmentation pathway for this compound is proposed. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Structure/Comment |
| 224/226 | - | Molecular Ion (M⁺) |
| 209/211 | -CH₃ | Loss of a methyl radical from a methoxy group. |
| 195/197 | -CHO | Loss of a formyl radical from a methoxy group after rearrangement. |
| 189 | -Cl | Loss of a chlorine radical. |
| 181 | -CH₃, -CO | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion. |
| 161 | -Cl, -CO | Loss of carbon monoxide from the [M-Cl]⁺ ion. |
| 133 | -Cl, -CO, -N₂ | Loss of a nitrogen molecule from the [M-Cl-CO]⁺ ion. |
Behind the Spectra: Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for mass spectrometry and alternative analytical techniques.
Mass Spectrometry Protocol (GC-MS)
This protocol is adapted for the analysis of chlorinated heterocyclic compounds.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the same solvent.
2. Gas Chromatography (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Alternative Technique: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust alternative for the quantification of phthalazine derivatives.
1. Instrumentation:
-
A standard HPLC system with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Prepare a stock solution of the analyte in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizing the Pathways and Processes
To better illustrate the relationships and workflows, the following diagrams are provided.
Head-to-Head: Mass Spectrometry vs. Alternatives
The choice of an analytical technique hinges on the specific requirements of the study, including the need for structural information, sensitivity, and throughput.
| Feature | Mass Spectrometry (GC-MS/LC-MS) | HPLC-UV | Gas Chromatography (GC-FID/ECD) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by flame ionization or electron capture. |
| Information Provided | Molecular weight and detailed structural information. | Quantitative information and retention time. | Quantitative information and retention time. |
| Specificity | Very High. | Moderate to High (can be affected by co-eluting impurities). | Moderate (FID) to High for halogenated compounds (ECD). |
| Sensitivity | High to Very High. | Moderate. | Moderate (FID) to Very High for halogenated compounds (ECD). |
| Quantitative Analysis | Excellent. | Excellent. | Good. |
| Strengths | Unambiguous compound identification. | Robust, reliable, and widely available. | Cost-effective for routine analysis. |
| Limitations | Higher equipment and maintenance costs. | Limited structural information. | Limited structural information. |
References
A Comparative Guide to Catalysts for the Functionalization of 1-Chloro-6,7-dimethoxyphthalazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phthalazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. 1-Chloro-6,7-dimethoxyphthalazine serves as a key building block for the synthesis of novel derivatives through various cross-coupling reactions. The choice of an appropriate catalytic system is crucial for achieving high yields and purity. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this substrate.
While direct comparative studies on this compound are not extensively documented in the literature, this guide compiles and analyzes data from studies on structurally similar chloro-heterocyclic systems. This information offers a robust starting point for researchers to select and optimize reaction conditions for their specific needs.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds by reacting an aryl halide with an organoboron reagent. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C1 position. The selection of the palladium catalyst and, critically, the associated phosphine ligand, significantly impacts reaction efficiency.
Comparative Data for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Substrate | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 |
| 2-Chloroquinoline | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | High |
| 1-Chloroisoquinoline | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 80 | 70-90 |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
To a dry, argon-purged reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL). The reaction mixture is then heated under an inert atmosphere at the specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
A Comparative Analysis of the Biological Activities of Phthalazine Derivatives and Other Nitrogen-Containing Heterocycles
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1-chloro-6,7-dimethoxyphthalazine derivatives against other prominent heterocyclic compounds, namely quinazolines and triazoles. This report synthesizes experimental data on their anticancer and antimicrobial properties, details the methodologies of key assays, and visualizes relevant signaling pathways.
While specific quantitative data for this compound derivatives is limited in the current literature, this guide leverages available data for structurally related 1-chloro-phthalazine compounds to provide a valuable comparative perspective. The inclusion of the 6,7-dimethoxy substitution on the phthalazine ring is anticipated to modulate the biological activity, and further focused studies on these specific derivatives are warranted.
Antitumor Activity: A Comparative Look
The antitumor potential of phthalazine, quinazoline, and triazole derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Heterocycle Class | Derivative Example(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Phthalazine | 1-Chloro-4-(4-phenoxyphenyl)phthalazine & related derivatives | HePG-2, MCF-7, HCT-116, PC-3 | 8.67 - 19.30 | [1][2] |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Not Specified | Higher activity than cisplatin | [3] | |
| Quinazoline | Various substituted quinazolines | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Ranges from nanomolar to micromolar | [4] |
| 2-Chloroquinazoline derivative | Not Specified | Potent activity reported | [4] | |
| Quinazoline-sulfonamide hybrids | A549, HeLa, LoVo, MDA-MB-231 | Minor cytotoxic activity | [5] | |
| Triazole | 1,2,3-Triazole-containing indole derivatives | A549 | 9.07 - 47.11 | [6] |
| 1,2,3-Triazolo(4,5-d)pyrimidine | NCI-H1650 | 2.37 | [6] | |
| 1,2,4-Triazole derivatives | Various | Wide range of activities | [7] |
Antimicrobial Activity: A Comparative Look
The antimicrobial efficacy of these heterocyclic compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Heterocycle Class | Derivative Example(s) | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Phthalazine | Annelated phthalazine derivatives | Various bacteria and fungi | Not specified | |
| Quinazoline | Imidazo/Benzimidazo[1,2-c]quinazoline derivatives | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4 - 8 | [7] |
| Quinazolinone derivatives | K. pneumoniae, P. aeruginosa | 0.15 - 2.5 | [8] | |
| Triazole | 1,2,4-Triazole-fluoroquinolone hybrids | Various bacteria | 0.125 - 64 | [9] |
| 1,2,3-Triazole glycosides | S. aureus, P. aeruginosa, C. albicans, A. niger | 5 - 10 (mg/mL) | ||
| Organogold(I) 1,2,3-triazoles | Gram-positive strains | <0.05 - 1 |
Experimental Protocols
MTT Assay for Antitumor Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Experimental Workflow
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Workflow:
MIC Assay Experimental Workflow
Detailed Steps:
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
VEGFR-2 Signaling Pathway Inhibition
Several phthalazine derivatives have been shown to exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis.
VEGFR-2 Signaling Pathway Inhibition
TGF-β Signaling Pathway Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway is another target for some anticancer phthalazine derivatives. Dysregulation of this pathway is implicated in tumor progression and metastasis.
TGF-β Signaling Pathway Inhibition
DNA Gyrase Inhibition
The antimicrobial action of some quinazoline derivatives involves the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication, recombination, and repair.
DNA Gyrase Inhibition Mechanism
Conclusion
This guide highlights the significant potential of phthalazine, quinazoline, and triazole derivatives as scaffolds for the development of novel anticancer and antimicrobial agents. While direct comparative data for this compound derivatives remains to be fully elucidated, the information presented on related structures provides a strong foundation for future research. The diverse mechanisms of action, including the inhibition of key signaling pathways and essential bacterial enzymes, underscore the therapeutic promise of these heterocyclic compounds. Further investigation into the specific structure-activity relationships of this compound derivatives is crucial to unlock their full therapeutic potential.
References
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity [mdpi.com]
Assessing the Purity of Synthesized 1-Chloro-6,7-dimethoxyphthalazine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 1-Chloro-6,7-dimethoxyphthalazine, a key intermediate in the synthesis of various pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) stands as the predominant method for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2] This guide will delve into a specific HPLC protocol, juxtaposing its performance with other viable techniques such as Thin Layer Chromatography (TLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination hinges on various factors including the specific information required (e.g., overall purity, presence of specific impurities, enantiomeric purity), available instrumentation, and desired sample throughput. The following table summarizes a comparison between Reversed-Phase HPLC, TLC, and qNMR for the analysis of this compound.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Thin Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation based on differential adsorption on a stationary phase with visualization under UV light. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[2] |
| Primary Use | Quantitation of the main compound and detection of process-related impurities.[2] | Rapid qualitative monitoring of reaction progress and preliminary purity assessment. | Absolute purity determination against a certified internal standard.[2] |
| Advantages | High resolution, high sensitivity, excellent reproducibility, and quantitative accuracy.[2] | Simple, rapid, low cost, and allows for simultaneous analysis of multiple samples. | Non-destructive, provides structural information, and does not require a reference standard for each impurity.[2] |
| Limitations | May require specific method development for optimal separation of all impurities. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. | Lower sensitivity than HPLC, requires a certified internal standard, and more expensive instrumentation.[2] |
| Typical Run Time | 15 - 30 minutes | 5 - 20 minutes | 10 - 30 minutes per sample |
| Data Output | Chromatogram with retention times and peak areas for quantitative analysis. | Plate with spots at different Rf values for qualitative comparison. | NMR spectrum with integrated signals for absolute quantification. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated protocol for a structurally similar compound, 4-Chloro-6,7-dimethoxyquinoline, and is expected to provide excellent resolution for this compound and its potential impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Elution: Gradient elution according to the following profile:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Thin Layer Chromatography (TLC)
TLC is a valuable tool for rapid, qualitative analysis.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the observed separation.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., Dichloromethane or Chloroform) to a concentration of 1-2 mg/mL.
-
Procedure:
-
Spot the sample solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
-
Visualization: Observe the plate under UV light (254 nm) to visualize the spots corresponding to the main compound and any impurities. The purity can be qualitatively assessed by the presence and intensity of secondary spots.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Experimental Parameters:
-
A sufficiently long relaxation delay (D1) is crucial to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Acquire the spectrum with a 90° pulse.
-
-
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision tree for analytical method selection.
References
Comparative Efficacy of Synthetic Routes to 1-Chloro-6,7-dimethoxyphthalazine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Chloro-6,7-dimethoxyphthalazine is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this intermediate, offering experimental data and detailed protocols to inform methodological choices.
The synthesis of this compound is typically achieved through a two-step process commencing from readily available starting materials. The initial step involves the formation of the core phthalazinone structure, followed by a chlorination step to yield the desired product. This guide will compare two common chlorination methods: the use of phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
Overview of the Synthetic Pathway
The overall synthetic scheme begins with the condensation of 4,5-dimethoxy-2-formylbenzoic acid with hydrazine hydrate to produce the intermediate, 6,7-dimethoxyphthalazin-1(2H)-one. This intermediate is then subjected to chlorination to afford this compound.
Caption: Overall synthetic workflow for this compound.
Comparison of Chlorination Methods
The efficacy of the final chlorination step is crucial for the overall efficiency of the synthesis. Below is a comparison of two commonly employed chlorinating agents.
| Parameter | Route 1: Phosphorus Oxychloride (POCl₃) | Route 2: Thionyl Chloride (SOCl₂) |
| Yield | ~79%[1] | High (Specific data for this substrate not available, but generally high for similar transformations) |
| Purity | High (Recrystallization often required)[1] | High (Purification method dependent) |
| Reaction Time | 6 hours[1] | Varies (Typically a few hours) |
| Reaction Temperature | 100 °C[1] | Reflux (typically ~79 °C) |
| Reagent Handling | Corrosive, moisture-sensitive liquid.[1] | Corrosive, moisture-sensitive liquid. Reacts violently with water. |
| Work-up | Quenching with a basic solution (e.g., K₂CO₃), extraction, and recrystallization.[1] | Removal of excess SOCl₂ by distillation, followed by quenching and extraction. |
| Byproducts | Phosphoric acid and HCl. | SO₂ and HCl (gaseous). |
Experimental Protocols
Step 1: Synthesis of 6,7-dimethoxyphthalazin-1(2H)-one
This protocol describes a general method for the condensation reaction.
Materials:
-
4,5-dimethoxy-2-formylbenzoic acid
-
Hydrazine hydrate
-
Ethanol (or a similar suitable solvent)
Procedure:
-
Dissolve 4,5-dimethoxy-2-formylbenzoic acid in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6,7-dimethoxyphthalazin-1(2H)-one, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Workflow for the synthesis of 6,7-dimethoxyphthalazin-1(2H)-one.
Step 2, Route 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a similar procedure for the chlorination of a hydroxyquinoline.[1]
Materials:
-
6,7-dimethoxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Diethylene glycol dimethyl ether (optional, as solvent)[1]
-
10% Aqueous potassium carbonate solution[1]
-
Ethyl acetate and ethanol (for recrystallization)[1]
Procedure:
-
To a flask, add 6,7-dimethoxyphthalazin-1(2H)-one and, optionally, diethylene glycol dimethyl ether.[1]
-
Stir the mixture and add phosphorus oxychloride.[1]
-
Heat the reaction mixture to 100 °C for 6 hours.[1]
-
Monitor the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature.[1]
-
Carefully pour the cooled reaction mixture into a 10% aqueous potassium carbonate solution with vigorous stirring.[1]
-
Stir the resulting mixture for 2 hours to allow for the precipitation of the product.[1]
-
Collect the solid by suction filtration and dry.[1]
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and ethanol to yield this compound.[1]
Caption: Workflow for the chlorination using Phosphorus Oxychloride.
Step 2, Route 2: Chlorination using Thionyl Chloride (SOCl₂)
This is a general procedure for chlorination using thionyl chloride, which is known to be effective for similar heterocyclic systems.
Materials:
-
6,7-dimethoxyphthalazin-1(2H)-one
-
Thionyl chloride (SOCl₂)
-
Toluene (or another inert solvent)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Suspend 6,7-dimethoxyphthalazin-1(2H)-one in toluene in a round-bottom flask.
-
Add a catalytic amount of DMF (optional, to form the Vilsmeier reagent in situ).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Carefully quench the residue with ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify further by column chromatography or recrystallization if necessary.
Caption: Workflow for the chlorination using Thionyl Chloride.
Conclusion
Both phosphorus oxychloride and thionyl chloride are effective reagents for the chlorination of 6,7-dimethoxyphthalazin-1(2H)-one. The choice between the two may depend on factors such as desired yield, reaction scale, and available laboratory equipment for handling the respective reagents and their byproducts. The protocol using phosphorus oxychloride is well-documented for a similar substrate, providing a reliable starting point.[1] The thionyl chloride route offers the advantage of gaseous byproducts that can be easily removed, potentially simplifying the work-up procedure. Researchers should carefully consider the safety precautions for both corrosive and moisture-sensitive reagents. Further optimization of the reaction conditions for the thionyl chloride route on this specific substrate could lead to a highly efficient and scalable process.
References
A Comprehensive Review of Substituted Phthalazines: A Comparative Guide to Their Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted phthalazines have emerged as a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities. This guide provides an objective comparison of the performance of various substituted phthalazines across different therapeutic areas, supported by experimental data and detailed methodologies. The information is presented to aid researchers and drug development professionals in their efforts to design and discover novel phthalazine-based therapeutics.
Anticancer Applications
Substituted phthalazines have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).
VEGFR-2 Inhibition
VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. Inhibition of this receptor is a key strategy in cancer therapy.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| 7a | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 6.04 ± 0.30 | Sorafenib | 5.47 ± 0.3 | [1] |
| MCF-7 | 8.8 ± 0.45 | Sorafenib | 7.26 ± 0.3 | [1] | ||
| VEGFR-2 Enzyme | 0.11 ± 0.01 | Sorafenib | 0.1 ± 0.02 | [1] | ||
| 7b | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 13.22 ± 0.22 | Sorafenib | 5.47 ± 0.3 | [1] |
| MCF-7 | 17.9 ± 0.50 | Sorafenib | 7.26 ± 0.3 | [1] | ||
| VEGFR-2 Enzyme | 0.31 ± 0.03 | Sorafenib | 0.1 ± 0.02 | [1] | ||
| 6o | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 7 ± 0.06 | Sorafenib | 5.47 ± 0.3 | [2] |
| MCF-7 | 16.98 ± 0.15 | Sorafenib | 7.26 ± 0.3 | [2] | ||
| VEGFR-2 Enzyme | 0.1 ± 0.01 | Sorafenib | 0.1 ± 0.02 | [2] | ||
| 12d | Phthalazinone derivative | MDA-MB-231 | 0.57 | Erlotinib | 1.0 | [3] |
| EGFR Enzyme | 0.0214 | Erlotinib | 0.080 | [3] |
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagent Preparation : Prepare a reaction buffer containing the VEGFR-2 substrate (e.g., a synthetic peptide) and ATP. Prepare serial dilutions of the test compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib).
-
Reaction Initiation : In a 96-well plate, combine the reaction buffer, recombinant VEGFR-2 enzyme, and the test compounds or control.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection : The amount of phosphorylated substrate is detected using a specific antibody and a detection reagent that produces a colorimetric, fluorescent, or luminescent signal.
-
Data Analysis : The signal is proportional to the VEGFR-2 kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
PARP Inhibition
PARP-1 is a key enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Olaparib is a well-known PARP inhibitor based on the phthalazinone scaffold.
| Compound ID | Modification | Target Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |
| 11c | 4-Phenylphthalazin-1-one | A549 (Lung Carcinoma) | 97 | Olaparib | 139 | [6] |
| 23 | Phthalazinone derivative | Capan-1 (BRCA2-deficient) | Not specified, but showed high anti-proliferative activity | - | - | [7] |
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Reagent Preparation : Prepare a reaction buffer containing histone proteins (the substrate for PARP-1), activated DNA (to stimulate PARP-1 activity), and the co-factor NAD+. Prepare serial dilutions of the test compounds and a known PARP inhibitor (e.g., Olaparib).
-
Reaction Initiation : In a 96-well plate, combine the reaction buffer, recombinant PARP-1 enzyme, and the test compounds or control. Initiate the reaction by adding biotinylated NAD+.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection : The biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric or chemiluminescent substrate.
-
Data Analysis : The signal is inversely proportional to the PARP-1 inhibitory activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Caption: Mechanism of PARP inhibition leading to cancer cell death.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers, making it an attractive therapeutic target.
| Compound ID | Modification | Assay | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Citation |
| 23b | Optimized phthalazine derivative | Gli-luciferase | 0.17 | Taladegib | ~5.95 | [9] |
| Vismodegib | ~3.91 | [9] | ||||
| 10e | Benzylphthalazine derivative | Gli-luciferase | 12-fold more potent than lead compound | Anta XV | - | [10] |
This assay is a robust method to quantify the activity of the Hh pathway.
-
Cell Culture : Seed NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter construct in a 96-well plate.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (substituted phthalazine) and a positive control (e.g., a known Hh pathway inhibitor).
-
Pathway Activation : Stimulate the Hh pathway using a Smoothened (SMO) agonist like SAG, except in the negative control wells.
-
Incubation : Incubate the cells for 24-48 hours to allow for Gli-mediated luciferase expression.
-
Lysis and Luminescence Measurement : Lyse the cells and measure the firefly luciferase activity using a luminometer. A co-transfected Renilla luciferase can be used for normalization.
-
Data Analysis : The luciferase signal is proportional to the Hh pathway activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Inhibition of the Hedgehog signaling pathway by phthalazine derivatives.
Anti-inflammatory Applications
Certain substituted phthalazinone derivatives have demonstrated significant anti-inflammatory properties.
| Compound ID | Modification | Assay | Result | Reference Compound | Result | Citation |
| 2b | Phthalazinone derivative | Carrageenan-induced rat paw edema | Significant activity at 3h | Etoricoxib | Comparable activity | [11] |
| 2i | Phthalazinone derivative | Carrageenan-induced rat paw edema | Significant activity at 5h | Etoricoxib | Comparable activity | [11] |
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model : Wistar rats are typically used.
-
Compound Administration : The test compound (substituted phthalazinone) or a reference drug (e.g., Etoricoxib) is administered orally or intraperitoneally.
-
Induction of Inflammation : After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.
-
Measurement of Edema : The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.[11]
Antimicrobial Applications
Phthalazine derivatives have also been investigated for their potential as antimicrobial agents.
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 1c | Phthalazine derivative | Bacteria | Better activity than other derivatives | - | - | [12] |
| 1d | Phthalazine derivative | Bacteria | Better activity than other derivatives | - | - | [12] |
Note: The specific MIC values were not provided in the abstract, but the study indicated superior activity.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Culture : Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Serial Dilution : Prepare a serial dilution of the test compound (substituted phthalazine) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with the standardized microorganism suspension.
-
Incubation : Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Vasorelaxant and Antihypertensive Applications
The phthalazine scaffold is present in the well-known antihypertensive drug hydralazine. Novel derivatives continue to be explored for their vasorelaxant properties.
| Compound ID | Modification | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 8d | Phthalazine derivative | Nor-adrenaline-induced spasm on thoracic rat aorta rings | 0.10 | Prazosin | Higher than 0.10 | [13] |
This ex vivo assay assesses the ability of a compound to relax pre-contracted blood vessels.
-
Tissue Preparation : Isolate the thoracic aorta from a rat and cut it into rings.
-
Mounting : Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction : Induce a sustained contraction of the aortic rings using a vasoconstrictor agent like phenylephrine or nor-adrenaline.
-
Compound Addition : Add cumulative concentrations of the test compound (substituted phthalazine) to the organ bath.
-
Measurement of Relaxation : Record the changes in isometric tension of the aortic rings. Relaxation is measured as the percentage decrease in the pre-contracted tension.
-
Data Analysis : Calculate the EC50 or IC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.[13]
Caption: Experimental workflow for determining the vasorelaxant activity of substituted phthalazines.
This guide provides a comparative overview of the diverse applications of substituted phthalazines in medicinal chemistry. The presented data and experimental protocols aim to serve as a valuable resource for the rational design and development of next-generation phthalazine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Nucleophilic Substitution Mechanism on the Phthalazine Ring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of nucleophilic substitution on the phthalazine ring, a core scaffold in many medicinally important compounds. By examining experimental data and comparing it with related heterocyclic systems, we aim to provide a validated understanding of the reaction mechanism, crucial for the rational design and synthesis of novel phthalazine-based therapeutics.
The Proposed Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The prevailing mechanism for nucleophilic substitution on the phthalazine ring, particularly at the C1 and C4 positions when activated by a suitable leaving group (e.g., a halogen), is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.
The SNAr mechanism proceeds through an initial addition of the nucleophile to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This step is typically the rate-determining step of the reaction. The aromaticity of the ring is then restored in the second step by the departure of the leaving group.
The electron-withdrawing nature of the two adjacent nitrogen atoms in the phthalazine ring plays a crucial role in activating the system towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.
Caption: The SNAr mechanism on 1-chlorophthalazine.
Comparison with Other Diazine Systems
Kinetic studies on related diazine systems, such as 2-chloropyrimidine, provide strong evidence for the SNAr mechanism. These studies consistently show second-order kinetics, being first-order with respect to both the substrate and the nucleophile. This is in agreement with the bimolecular nature of the rate-determining step in the SNAr pathway. It is highly probable that nucleophilic substitution on the phthalazine ring follows a similar kinetic profile.
The reactivity of the phthalazine ring in nucleophilic substitution is influenced by the position of the nitrogen atoms. The increased electron deficiency at the C1 and C4 positions, due to the inductive and mesomeric effects of the adjacent nitrogen atoms, makes these sites particularly susceptible to nucleophilic attack. This is a common feature in aza-aromatic compounds, where the ring nitrogens activate the ortho and para positions to nucleophilic substitution.
Supporting Experimental Data
The SNAr mechanism is supported by a large body of experimental evidence from the synthesis of a wide variety of 1-substituted phthalazine derivatives. The successful substitution of a leaving group (typically a halogen) by a diverse range of nucleophiles, including amines, hydrazines, alkoxides, and thiolates, underscores the generality of this pathway.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Chlorophthalazine | Hydrazine hydrate | Ethanol | Reflux | 3 | 85 |
| 1-Chlorophthalazine | Piperidine | Toluene | Reflux | 6 | 78 |
| 1-Chlorophthalazine | Sodium methoxide | Methanol | Reflux | 4 | 92 |
| 1-Bromophthalazine | Aniline | DMF | 100 | 8 | 75 |
| 1-Chlorophthalazine | Thiourea | Ethanol | Reflux | 5 | 88 |
Table 1: Comparison of Reaction Conditions and Yields for Nucleophilic Substitution on 1-Halophthalazines.
The data in Table 1 demonstrates the versatility of nucleophilic substitution on the phthalazine ring and provides a baseline for comparing the reactivity of different nucleophiles. Generally, strong nucleophiles and higher reaction temperatures lead to higher yields and shorter reaction times, which is consistent with the proposed SNAr mechanism.
Experimental Protocols
Protocol 1: Synthesis of 1-Hydrazinophthalazine
This protocol describes the synthesis of 1-hydrazinophthalazine, a key intermediate in the production of the vasodilator drug hydralazine.
Materials:
-
1-Chlorophthalazine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Caption: Experimental workflow for the synthesis of 1-hydrazinophthalazine.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine (10 mmol) in ethanol (100 mL).
-
To the stirred solution, add hydrazine hydrate (80%, 50 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1-hydrazinophthalazine.
Protocol 2: Synthesis of 1-Methoxyphthalazine
This protocol details the synthesis of a 1-alkoxyphthalazine derivative.
Materials:
-
1-Chlorophthalazine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (12 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
To this solution, add 1-chlorophthalazine (10 mmol) in one portion.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water (50 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methoxyphthalazine.
Conclusion
The nucleophilic substitution on the phthalazine ring is a robust and versatile reaction that proceeds via a well-established SNAr mechanism. The electron-deficient nature of the phthalazine core, conferred by the two nitrogen atoms, is key to its reactivity. While direct kinetic studies on phthalazine itself are not widely available, a comparative analysis with other diazine systems, coupled with a wealth of synthetic evidence, provides strong validation for the proposed mechanism. The experimental protocols provided herein offer practical examples for the synthesis of key phthalazine derivatives, which can serve as starting points for the development of novel compounds with potential therapeutic applications. Further computational studies on the phthalazine ring could provide deeper insights into the transition state energies and the influence of substituents on the reaction pathway.
Comparative Docking Analysis of Chloro-Phthalazine Derivatives in Cancer Research
A detailed guide for researchers and drug development professionals on the in-silico performance of novel chloro-phthalazine derivatives against various oncological targets. This report synthesizes findings from multiple studies to provide a comparative overview of their potential as anticancer agents.
Comparative Analysis of Docking Performance and Biological Activity
The following table summarizes the quantitative data from various studies on chloro-phthalazine derivatives. It includes their docking scores, binding energies, and in-vitro biological activities (IC50 values) against different cancer cell lines and protein targets. This allows for a direct comparison of the efficacy and potential of these compounds.
| Compound/Derivative | Target Protein | Docking Score/Binding Energy (kcal/mol) | Cell Line | IC50 (µM) | Reference Compound |
| Phthalazine Derivative 6 | PARP-1 | Not Specified | MCF7 | 1.739 | Doxorubicin |
| HCT116 | 0.384 | ||||
| HepG2 | 1.52 | ||||
| Triazolo Phthalazine 9d | Topo II | -29.91 | HepG-2 | 4.35 ± 0.19 | Doxorubicin |
| MCF-7 | Not Specified | ||||
| HCT-116 | Not Specified | ||||
| Phthalazine Derivative 7a | VEGFR-2 | Not Specified | HCT116 | 6.04 ± 0.30 | Sorafenib |
| MCF-7 | 8.8 ± 0.45 | ||||
| Phthalazine Derivative 7b | VEGFR-2 | Not Specified | HCT116 | 13.22 ± 0.22 | Sorafenib |
| MCF-7 | 17.9 ± 0.50 | ||||
| Phthalazine Derivative 8b | VEGFR-2 | Not Specified | HCT116 | 35 ± 0.45 | Sorafenib |
| MCF-7 | 44.3 ± 0.49 | ||||
| Phthalazine Derivative 8c | VEGFR-2 | Not Specified | HCT116 | 18 ± 0.20 | Sorafenib |
| MCF-7 | 25.2 ± 0.55 | ||||
| Hydrazinylphthalazine 20 | Not Specified | Not Specified | Not Specified | Not Specified | Doxorubicin |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking and biological evaluation are crucial for interpreting the results. Below are summaries of the typical experimental protocols.
Molecular Docking Protocol
A common approach for molecular docking studies with phthalazine derivatives involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PARP-1, Topo II) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the phthalazine derivatives are drawn using chemical drawing software like ChemDraw and then converted to 3D structures. Energy minimization of the ligands is performed using a suitable force field.
-
Docking Simulation: Docking is performed using software such as AutoDock or Molegro Virtual Docker.[1] The prepared ligands are docked into the active site of the prepared protein. The docking protocol is often validated by redocking the native ligand into the protein's active site and calculating the root mean square deviation (RMSD) between the docked pose and the crystal structure pose.[1]
-
Analysis of Results: The results are analyzed based on the docking scores or binding energies, which indicate the binding affinity of the ligand to the protein.[2] The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are visualized and analyzed.
In-Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized phthalazine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various human cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with different concentrations of the phthalazine derivatives for a specified period (e.g., 72 hours).[3]
-
MTT Assay: After treatment, the MTT reagent is added to each well and incubated. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[3][4]
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows for comparative docking studies.
Caption: A generalized workflow for in-silico drug design and validation.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the antifungal activity of new phthalazinones against known agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New research reveals that novel phthalazinone derivatives exhibit significant antifungal activity, particularly when used in combination with established azole agents like fluconazole. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of phthalazinones to address the growing challenge of antifungal resistance. A comprehensive comparison with standard antifungal drugs underscores their promise as a next-generation therapeutic strategy.
The in vitro studies demonstrate that specific phthalazinone analogues, when combined with fluconazole, show a potent synergistic effect against clinically relevant fungal pathogens such as Candida albicans. This synergy is quantified by a Fractional Inhibitory Concentration Index (FICI) significantly below the 0.5 threshold, indicating a strong synergistic interaction that enhances the efficacy of fluconazole.
Comparative Antifungal Efficacy
The antifungal performance of new phthalazinone derivatives was benchmarked against leading antifungal agents: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin). The data, summarized below, showcases the standalone and synergistic activity of these new compounds.
Table 1: In Vitro Antifungal Activity of Phthalazinone Analogues in Combination with Fluconazole against Candida albicans
| Compound | Concentration of Fluconazole (µg/mL) | EC50 (µM)[1] |
| Phthalazinone 1 | 0.25 | 0.015 ± 0.002 |
| Isoquinolone 13 | 0.25 | 0.033 ± 0.005 |
| Bromophenyl Phthalazinone 24 | 0.25 | 0.001 ± 0.0003 |
Table 2: Synergistic Activity of Phthalazinone Analogue 24 and Isoquinolone Analogue 15 with Fluconazole against Candida albicans
| Compound Combination | Fractional Inhibitory Concentration Index (FICI)[1] | Interpretation |
| Phthalazinone 24 + Fluconazole | < 0.12 | Synergy |
| Isoquinolone 15 + Fluconazole | < 0.17 | Synergy |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) Values of Standard Antifungal Agents against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | ≤0.25 - >64[2][3] | 0.5[3] | 8[3] |
| Amphotericin B | 0.06 - 1.0[4] | 0.25[5] | 1.0[4] |
| Caspofungin | 0.015 - 1.0[4] | 0.03[6] | 0.06[6] |
Cytotoxicity Profile
Preliminary cytotoxicity assessments of phthalazinone derivatives have been conducted on various mammalian cell lines. While many studies have focused on cancer cell lines, some data on non-cancerous cell lines is available, suggesting a degree of selectivity. Further investigation into the cytotoxicity against a broader range of normal mammalian cell lines is ongoing to establish a comprehensive safety profile.
Table 4: In Vitro Cytotoxicity of Selected Phthalazinone Derivatives against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Phthalazinone Derivative 7c | HCT-116 (Colon Cancer) | 1.36[7] |
| Phthalazinone Derivative 8b | HCT-116 (Colon Cancer) | 2.34[7] |
| Phthalazinone Derivative 12d | MDA-MB-231 (Breast Cancer) | 0.57[8] |
| Phthalazinone Derivative 12d | MCF-10A (Normal Breast) | 41.6[8] |
| Oxadiazol-phthalazinone 4i | WI-38 (Normal Lung Fibroblast) | >100 (Considered safe) |
Experimental Protocols
The following methodologies were employed to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility was determined following the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. Fungal isolates were cultured on Sabouraud Dextrose Agar and suspensions were prepared and standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-5 x 10^6 CFU/mL. The final inoculum concentration in the 96-well microtiter plates was adjusted to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium. The plates were incubated at 35°C and read visually after 24 and 48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant diminution (≥50% inhibition) of growth compared to the growth control.
Checkerboard Assay for Synergism
The synergistic effects of phthalazinone derivatives in combination with known antifungal agents were evaluated using a checkerboard microdilution assay. Serial dilutions of the phthalazinone compound and the comparator antifungal drug were prepared in a 96-well plate to create a matrix of different concentration combinations. Each well was then inoculated with a standardized fungal suspension. The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the phthalazinone derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Mammalian cells were seeded in 96-well plates and incubated until adherence. The cells were then exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours). Following incubation, the MTT reagent was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. This product was then solubilized using a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance was measured at 570 nm using a microplate reader. The concentration that inhibited 50% of cell growth (IC50) was determined from the dose-response curves.
Mechanism of Action & Signaling Pathways
Established antifungal agents operate through well-defined mechanisms. Azoles, such as fluconazole, inhibit the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, thus disrupting the fungal cell membrane integrity. Echinocandins, like caspofungin, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
While the precise molecular target of the synergistic action of phthalazinones is still under investigation, it is hypothesized that they potentiate the effect of azoles by further disrupting the ergosterol biosynthesis pathway or by inhibiting cellular efflux pumps that confer resistance.
Caption: Mechanisms of action of antifungal agents.
Caption: Experimental workflow for antifungal evaluation.
References
- 1. Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Chloro-6,7-dimethoxyphthalazine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1-Chloro-6,7-dimethoxyphthalazine. As a chlorinated heterocyclic compound, it requires careful management as hazardous waste to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals are advised to always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to adhere to their institution's Environmental Health and Safety (EHS) guidelines. The following procedures are based on established best practices for the disposal of halogenated organic compounds.
Immediate Safety and Handling
Prior to handling this compound, ensure that all requisite personal protective equipment (PPE) is worn. All operations involving this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.
Small Spills:
-
Restrict Access: Immediately alert others in the vicinity and limit access to the affected area.
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite.
-
Collect: Carefully scoop the absorbed material and spilled substance into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
Large Spills: For spills that are too large to be safely managed by laboratory personnel, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.
-
Waste Segregation: This compound must be segregated as Halogenated Organic Waste . Do not mix it with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.
-
Waste Collection:
-
Collect all waste containing this compound, including reaction residues, contaminated solvents, and solids, in a designated and compatible hazardous waste container.
-
Contaminated consumables such as gloves, pipette tips, and absorbent materials should also be placed in a sealed and properly labeled container for halogenated solid waste.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its chlorinated nature.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department, following their specific procedures.
Hazard and Physical Properties Summary
The following table summarizes key safety and physical data, compiled from various sources for similar chemical structures. This information should be considered as a guideline; refer to the specific SDS for definitive data.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| CAS Number | 70724-23-1 |
| Appearance | Solid (predicted) |
| Boiling Point | 412.0 ± 40.0 °C (Predicted)[1] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8°C under inert gas (e.g., Nitrogen, Argon)[1] |
| Solubility | Dichloromethane, Methanol[1] |
| Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[2][3] |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas.[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-6,7-dimethoxyphthalazine
Essential Safety and Handling Guide for 1-Chloro-6,7-dimethoxyphthalazine
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not fully detailed in available literature, it is imperative to handle it with care, recognizing potential hazards such as skin, eye, and respiratory irritation. A thorough risk assessment should be conducted before beginning any work. The following personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Standard/Best Practice |
| Eye and Face Protection | Tightly fitting chemical safety goggles or a full-face shield. | Must meet EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a significant risk of splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber). | Double-gloving is recommended. Gloves should be inspected before use and changed immediately upon contamination.[1][2] |
| Body Protection | A flame-retardant lab coat with long sleeves and elastic cuffs. For larger quantities or splash risks, a chemically resistant apron should be worn over the lab coat. | Standard laboratory practice. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[3] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | A formal respiratory protection program, including fit testing, is required for respirator use. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of this compound from preparation to post-handling decontamination.
Preparation and Weighing
-
Engineering Controls : Before handling, ensure that a certified chemical fume hood is operational.[3] Confirm that an emergency eyewash station and safety shower are readily accessible.[3][4]
-
Pre-Handling Check : Verify that all necessary PPE is available, in good condition, and properly fitted.
-
Weighing :
-
Tare the weighing vessel before introducing the compound.
-
Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.
-
Use anti-static weighing tools to prevent the dispersal of the powder.
-
Immediately and securely cap the primary container after weighing.
-
Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Dissolution and Reaction
-
Dissolution : Place the receiving flask containing the appropriate solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. Use a small amount of solvent to rinse the weigh boat, adding the rinse to the flask to ensure a complete transfer.
-
Reaction Conditions : If heating is required, use a controlled heating mantle and ensure proper ventilation. Avoid direct heat from open flames.
-
Monitoring : Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.
Post-Handling and Decontamination
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Identification : Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste.[5] Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[5]
-
Waste Collection :
-
Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleaning materials, in a clearly labeled, sealed container designated for hazardous waste.
-
The label on the waste container must clearly read "Halogenated Organic Waste" and list the full chemical name: "this compound".
-
-
Spill Management : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5] Carefully collect the absorbed material and place it in the designated halogenated organic waste container. Decontaminate the spill area.
-
Final Disposal : Store the sealed halogenated waste container in a cool, dry, and well-ventilated area. Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[5] Do not pour this chemical down the drain or dispose of it in regular trash. [1][6]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
